2-Pyridin-2-yltriazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yltriazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-5-10-12(11-6)7-3-1-2-4-9-7/h1-5H,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFNUBCKVGVSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2N=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comparative Analysis of Triazole Isomers in Medicinal Chemistry: 3-(pyridin-2-yl)-1,2,4-triazol-5-amine vs. 1,2,3-Triazole Scaffolds
An In-depth Technical Guide for Drug Development Professionals:
Executive Summary
The triazole ring system, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its two primary isomers, 1,2,3-triazole and 1,2,4-triazole, while structurally similar, exhibit distinct physicochemical properties, synthetic accessibility, and pharmacological profiles that dictate their strategic application in drug design. This guide provides a detailed comparative analysis of these two isomeric systems, using 3-(pyridin-2-yl)-1,2,4-triazol-5-amine as a specific exemplar of the 1,2,4-triazole class. We will explore the nuances of their synthesis, their roles as pharmacophores and bioisosteres, and provide validated experimental protocols for their preparation, offering researchers a comprehensive framework for leveraging these privileged scaffolds in drug discovery.
Introduction: The Strategic Value of Triazoles in Drug Design
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, largely due to their ability to engage in crucial biological interactions such as hydrogen bonding and to modulate molecular properties like polarity and metabolic stability.[1] Among these, triazoles have emerged as exceptionally valuable building blocks.[2][3] Their unique electronic structure, metabolic robustness, and capacity to act as rigid linkers or bioisosteric replacements for labile functional groups (most notably the amide bond) have cemented their role in a multitude of FDA-approved drugs.[4][5]
The choice between a 1,2,3-triazole and a 1,2,4-triazole is a critical decision in the lead optimization process. This decision is driven by factors including synthetic feasibility, desired vectoral arrangement of substituents, and the specific electronic and steric requirements of the biological target.
Structural and Physicochemical Distinctions
The core difference between the isomers lies in the arrangement of the three nitrogen atoms, which profoundly influences their electronic distribution, dipole moment, and hydrogen bonding capabilities.[5]
-
1,2,3-Triazole: Features three contiguous nitrogen atoms. The ring is an aromatic, π-excessive system with all atoms being sp2 hybridized.[6][7] This arrangement results in a significant dipole moment and provides distinct regions for hydrogen bond acceptance.
-
1,2,4-Triazole: Contains two adjacent nitrogen atoms and one isolated nitrogen. This configuration also results in an aromatic system. The specific compound 3-(pyridin-2-yl)-1,2,4-triazol-5-amine is nearly planar, with a very small dihedral angle between the pyridine and triazole rings, facilitating extended conjugation and specific spatial orientations for target binding.[8]
Figure 1: Isomeric forms of triazoles and the specific structure of 3-(pyridin-2-yl)-1,2,4-triazol-5-amine.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes key computed and experimental properties, providing a quantitative basis for comparison.
| Property | 1,2,3-Triazole (Parent) | 3-(pyridin-2-yl)-1,2,4-triazol-5-amine | Rationale & Significance |
| Molecular Formula | C₂H₃N₃ | C₇H₇N₅ | The addition of the pyridyl and amine groups significantly increases complexity and potential for interactions. |
| Molar Mass | 69.07 g/mol | 161.17 g/mol | Affects diffusion rates and is a key parameter in fragment-based drug design. |
| pKa | 9.4 (acidic N-H)[9] | Estimated ~10-11 (triazole N-H), ~5-6 (pyridinium) | Dictates ionization state at physiological pH, impacting solubility, cell permeability, and target binding. |
| H-Bond Donors | 1 | 2 (amine and triazole N-H) | Increased H-bond donor capacity offers more opportunities for specific interactions with biological targets. |
| H-Bond Acceptors | 3 | 5 (3 triazole N, 1 pyridine N, 1 amine N) | High number of acceptors makes both scaffolds excellent for interacting with protein active sites. |
| Planarity | Planar | Nearly Planar[8] | Planarity influences stacking interactions (e.g., with aromatic residues or DNA bases) and conformational rigidity. |
Synthesis Strategies: A Tale of Two Chemistries
The synthetic routes to these isomers are fundamentally different, a factor that heavily influences their adoption in high-throughput screening and library synthesis.
The Rise of "Click Chemistry" for 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles was revolutionized by the development of the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][10] This "click" reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, almost exclusively yielding the 1,4-disubstituted isomer.[9] Ruthenium-catalyzed versions can provide access to the 1,5-disubstituted isomer.[9]
Causality: The reliability and substrate scope of the CuAAC reaction are why 1,2,3-triazoles are so prevalent in drug discovery libraries. It allows for the rapid and predictable conjugation of two molecular fragments, making it ideal for both lead discovery and structure-activity relationship (SAR) studies.[11]
Figure 2: General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Cyclocondensation Routes to 3-Amino-1,2,4-Triazoles
The synthesis of 3,5-disubstituted 1,2,4-triazoles, such as 3-(pyridin-2-yl)-1,2,4-triazol-5-amine, typically involves cyclocondensation reactions. A common and effective method is the reaction of aminoguanidine with a carboxylic acid or its derivatives (e.g., esters, acid chlorides).[12][13]
Causality: This approach is mechanistically distinct from cycloaddition. The choice of starting materials directly dictates the substitution pattern. For our target molecule, reacting aminoguanidine with a picolinic acid derivative is the most direct route. The reaction often requires heat and acidic or basic conditions to drive the cyclization and dehydration steps. Microwave-assisted synthesis has been shown to accelerate this process.[13]
Applications in Drug Discovery: Bioisosteres and Pharmacophores
Both isomers are widely used as pharmacophores (core structures responsible for biological activity) and as bioisosteres (substituents with similar physical or chemical properties to another group).
The 1,2,3-Triazole: The "All-in-One" Scaffold
The 1,4-disubstituted 1,2,3-triazole is an exceptionally successful bioisostere of the trans-amide bond.[14] It mimics the size, planarity, and dipole moment of the amide but is resistant to hydrolytic cleavage by proteases, significantly improving metabolic stability and pharmacokinetic profiles.[5][15][16]
-
Key Roles:
-
Metabolic Stability: Replacing metabolically vulnerable amide linkers in drug candidates.[15]
-
Pharmacophore: The triazole ring itself can be a key interacting element. Numerous approved drugs, including the antibacterial Tazobactam and the anticancer agent Mubritinib, feature this core.[4][9]
-
Linker: Its rigid, linear geometry makes it an ideal linker to connect two pharmacophoric fragments with a precise spatial orientation.[11]
-
The 1,2,4-Triazole: A Versatile Pharmacophore
The 1,2,4-triazole scaffold is a prominent feature in many successful drugs, particularly antifungals like Fluconazole and Voriconazole, where it coordinates with the heme iron of cytochrome P450 enzymes.[2][17] The specific compound, 3-(pyridin-2-yl)-1,2,4-triazol-5-amine, serves as a crucial intermediate for more complex molecules.[18] Its structure combines the features of a 1,2,4-triazole with a pyridine ring, a common motif for metal chelation and hydrogen bonding, and an amino group for further derivatization.
-
Key Roles:
-
Pharmacophore: Found in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[17][18][19]
-
Synthetic Intermediate: The amino group at the 5-position is a versatile handle for introducing further diversity, for example, through acylation to target enzymes like coagulation factor XIIa and thrombin.[20]
-
Chelating Agent: The pyridine-triazole combination is a classic bidentate ligand framework, useful for designing metalloenzyme inhibitors.
-
Data Presentation: Selected FDA-Approved Drugs
| Drug Name | Isomer | Therapeutic Area | Key Feature |
| Tazobactam | 1,2,3-Triazole | Antibacterial (β-lactamase inhibitor) | The triazole ring is integral to the pharmacophore.[4] |
| Rufinamide | 1,2,3-Triazole | Anticonvulsant | The scaffold provides a rigid core for substituent orientation.[4] |
| Fluconazole | 1,2,4-Triazole | Antifungal | The triazole nitrogen coordinates to the heme iron of lanosterol 14α-demethylase.[2] |
| Letrozole | 1,2,4-Triazole | Anticancer (Aromatase inhibitor) | Functions as an inhibitor by coordinating to the heme group of the aromatase enzyme. |
Experimental Protocols: Self-Validating Methodologies
The following protocols are presented as self-validating systems. Each step includes a rationale, and the characterization methods serve to confirm the successful outcome of the preceding steps.
Protocol 1: Synthesis of a 1,4-Disubstituted-1,2,3-Triazole via CuAAC
Objective: To synthesize 1-benzyl-4-phenyl-1H-1,2,3-triazole as a representative example of the CuAAC reaction.
Methodology:
-
Reactant Preparation (Causality: Ensure stoichiometry and purity):
-
In a 50 mL round-bottom flask, dissolve phenylacetylene (1.0 eq, e.g., 1.02 g, 10 mmol) and benzyl azide (1.0 eq, 1.33 g, 10 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).
-
Rationale: The solvent system is widely effective for this reaction, accommodating both organic reactants and inorganic catalyst salts.
-
-
Catalyst Preparation (Causality: Generate the active Cu(I) catalyst in situ):
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq, 0.40 g, 2 mmol) in water (2 mL).
-
Prepare a solution of copper(II) sulfate pentahydrate (0.1 eq, 0.25 g, 1 mmol) in water (2 mL).
-
Rationale: Sodium ascorbate is a convenient reducing agent that converts the stable Cu(II) salt to the catalytically active Cu(I) species in the reaction mixture. Using a substoichiometric amount is crucial.
-
-
Reaction Execution (Causality: Initiate and monitor the cycloaddition):
-
To the stirred solution of reactants, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
A color change (often to a yellow-green suspension) indicates the start of the reaction.
-
Stir vigorously at room temperature for 12-24 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Rationale: The reaction is typically exothermic but proceeds smoothly at ambient temperature, a key advantage of "click chemistry."
-
-
Workup and Purification (Causality: Isolate the pure product):
-
Upon completion, add water (20 mL) to the reaction mixture. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Recrystallize the crude solid from ethanol to yield the pure product as a white solid.
-
Rationale: The product is typically much less polar than the starting materials and insoluble in water, allowing for simple isolation by precipitation and filtration.
-
-
Characterization (Causality: Validate structure and purity):
-
¹H NMR: Expect characteristic signals for the triazole proton (~8.0 ppm) and the aromatic and benzylic protons.
-
¹³C NMR: Confirm the presence of the triazole carbons (~120-148 ppm).
-
Mass Spectrometry: Verify the molecular weight of the product (M+H⁺ = 236.10).
-
Protocol 2: Synthesis of 3-(pyridin-2-yl)-1,2,4-triazol-5-amine
Objective: To synthesize the title compound via cyclocondensation, adapted from established literature procedures.[12]
Methodology:
-
Reactant Setup (Causality: Combine reactants for condensation):
-
In a 100 mL three-neck flask equipped with a reflux condenser and a magnetic stirrer, combine picolinic acid (1.0 eq, e.g., 1.23 g, 10 mmol) and aminoguanidine hydrochloride (1.1 eq, 1.22 g, 11 mmol).
-
Add phosphorus oxychloride (POCl₃) (5 mL) as both a reagent and solvent.
-
Rationale: Picolinic acid provides the pyridyl-C3 fragment. Aminoguanidine provides the N1, N2, N4, C5, and amine fragments. POCl₃ acts as a powerful dehydrating agent to drive the cyclization. This is a hazardous reagent and must be handled in a fume hood with appropriate personal protective equipment.
-
-
Reaction Execution (Causality: Drive the cyclocondensation to completion):
-
Heat the reaction mixture to reflux (~105-110 °C) with stirring for 4-6 hours.
-
Monitor the reaction by TLC (e.g., using a 10% Methanol/DCM solvent system) until the starting acid is consumed.
-
Rationale: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization and dehydration steps.
-
-
Workup and Isolation (Causality: Neutralize and precipitate the product):
-
Allow the mixture to cool to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice (~100 g) in a large beaker. This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous ammonia solution until the pH is ~8-9.
-
A solid precipitate will form. Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Rationale: Quenching with ice hydrolyzes the excess POCl₃. Basification with ammonia deprotonates the product, which is a weak base, causing it to precipitate from the aqueous solution.
-
-
Purification (Causality: Obtain the analytically pure compound):
-
Collect the crude solid by vacuum filtration. Wash thoroughly with cold water to remove inorganic salts.
-
Recrystallize the solid from an appropriate solvent, such as an ethanol/water mixture, to afford the pure product.
-
Rationale: Recrystallization removes any remaining impurities, yielding a product of high purity suitable for further use.
-
-
Characterization (Causality: Confirm the identity of the target molecule):
-
¹H NMR (DMSO-d₆): Expect signals for the pyridine protons, the amine protons (a broad singlet), and the triazole N-H proton (a broad singlet).
-
Mass Spectrometry: Confirm the molecular weight (M+H⁺ = 162.08).
-
FT-IR: Look for characteristic N-H stretching bands (~3100-3400 cm⁻¹) and C=N stretching bands (~1600-1650 cm⁻¹).
-
Conclusion and Future Outlook
Both 1,2,3- and 1,2,4-triazole isomers are indispensable tools in the arsenal of the medicinal chemist. The choice of isomer is a strategic one, guided by the synthetic tools available and the desired biological outcome.
-
The 1,2,3-triazole , particularly the 1,4-disubstituted isomer accessible via "click chemistry," excels as a metabolically robust amide bioisostere and a reliable linker for fragment-based design.[5][11] Its synthetic accessibility will ensure its continued prominence in the generation of large, diverse compound libraries.[1]
-
The 1,2,4-triazole scaffold, exemplified by the versatile building block 3-(pyridin-2-yl)-1,2,4-triazol-5-amine , continues to be a rich source of pharmacophores for a wide array of therapeutic targets.[17] The synthetic challenge is often greater than for its 1,2,3-isomer, but the unique electronic and coordinating properties it offers provide access to a distinct and valuable chemical space.
Future research will likely focus on developing even more efficient and regioselective syntheses for polysubstituted 1,2,4-triazoles and exploring novel applications of both isomers in areas like targeted covalent inhibitors and proteolysis-targeting chimeras (PROTACs), where their roles as stable, geometrically defined scaffolds are paramount.
References
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MySkinRecipes. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine. [Link]
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Akhtar, T., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. [Link]
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Alam, M. A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Taibah University for Science. [Link]
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Verma, R., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect. [Link]
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Comparative study of 1,2,3-triazoles synthesis via click reactions. (2024). Pulsus. [Link]
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Wang, J. L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
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Wikipedia. 1,2,3-Triazole. [Link]
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Wang, J. L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. [Link]
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Alkhatib, M., et al. (2023). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ChemRxiv. [Link]
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Belskaya, N. P., et al. (2011). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. Russian Journal of Applied Chemistry. [Link]
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Jiang, Y., & Qin, G. (Eds.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers Media SA. [Link]
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J&K Scientific. 3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-amine. [Link]
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G. A., & B. K. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery. [Link]
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Taylor, M. J., et al. (2019). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Infectious Diseases. [Link]
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Kaur, H., et al. (2020). Bioisosteric Replacement of Amide Group with 1,2,3-Triazoles in Acetaminophen Addresses Reactive Oxygen Species-Mediated Hepatotoxic Insult in Wistar Albino Rats. ACS Omega. [Link]
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Morjan, R. Y., et al. (2014). Reaction of Nitrilimines with 2-Aminopicoline, 3-Amino-1,2,4-Triazole, 5-Aminotetrazole and 2-Aminopyrimidine. ResearchGate. [Link]
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Fortin, P. D., et al. (2019). Bioisosteric relationship of 1,4-disubstituted 1,2,3-triazoles and trans-amides. ResearchGate. [Link]
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Jiang, Y., & Qin, G. (Eds.). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]
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Haviernik, J., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]
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Kaur, H., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry. [Link]
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A Comprehensive review on 1, 2, 4 Triazole. (n.d.). ijcrt.org. [Link]
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Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (n.d.). Pulsus. [Link]
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Tautomeric Equilibrium of Pyridyl-Triazole Amines in Solution: A Technical Guide for Drug Development
Introduction: The Dynamic Nature of Pyridyl-Triazole Amines and Its Significance in Medicinal Chemistry
Pyridyl-triazole amines are a cornerstone scaffold in modern drug discovery, valued for their versatile biological activities which include antifungal, antibacterial, and anticonvulsant properties.[1] Their efficacy, however, is not solely dictated by their static molecular structure but is profoundly influenced by a dynamic phenomenon known as tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of pyridyl-triazole amines, the molecule can exist in an equilibrium between different forms, most commonly the amino and imino tautomers.
This tautomeric equilibrium is a critical consideration for researchers in drug development. The distinct electronic and steric properties of each tautomer can dramatically alter a molecule's physicochemical characteristics, including its lipophilicity, hydrogen bonding capacity, and overall shape. These, in turn, govern crucial pharmacological parameters such as target binding affinity, membrane permeability, and metabolic stability. A comprehensive understanding and ability to predict and control this equilibrium are therefore paramount for the rational design of novel therapeutics.
This guide provides an in-depth exploration of the tautomeric equilibrium of pyridyl-triazole amines in solution. We will delve into the theoretical underpinnings of this phenomenon, detail the key experimental and computational methodologies for its characterization, and discuss the pivotal factors that influence the position of the equilibrium. Our focus is on providing not just procedural steps but the causal reasoning behind experimental choices, empowering researchers to design robust, self-validating studies.
Understanding the Tautomeric Landscape: Amino vs. Imino Forms
The core of the tautomeric equilibrium in pyridyl-triazole amines lies in the migration of a proton. The two primary tautomeric forms are the amino form and the imino form. In solution, these forms are in a constant state of interconversion.
For many heterocyclic amines, the amino form is generally the more stable and therefore the predominant species in solution.[2][3] However, the introduction of the triazole and pyridine rings, along with various substituents, can significantly influence the relative stabilities of the tautomers.
Caption: General representation of the amino-imino tautomeric equilibrium in pyridyl-triazole amines.
Experimental Characterization of Tautomeric Equilibria
A multi-faceted experimental approach is often necessary to unambiguously characterize the tautomeric equilibrium of pyridyl-triazole amines in solution. The two most powerful techniques in this regard are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV/Vis) spectrophotometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most definitive method for studying tautomerism in solution. By analyzing chemical shifts, coupling constants, and signal integrations, one can identify and quantify the different tautomers present at equilibrium.[4]
Key NMR Experiments:
-
¹H NMR: Provides initial insights into the number of species in solution. The chemical shifts of protons attached to or near the tautomerizing system are particularly sensitive to the tautomeric form.
-
¹³C NMR: Offers a wider chemical shift range and can help to resolve ambiguities from ¹H NMR. The chemical shifts of carbon atoms within the heterocyclic rings are excellent probes of the electronic distribution and thus the tautomeric state.
-
¹⁵N NMR: As nitrogen atoms are directly involved in the proton transfer, ¹⁵N NMR is an exceptionally powerful tool. The large chemical shift dispersion of ¹⁵N provides clear differentiation between amino and imino nitrogen environments.
-
Exchange Spectroscopy (EXSY): This 2D NMR technique is invaluable for demonstrating that the different species observed are indeed interconverting tautomers and not static isomers. It can also be used to determine the activation energies of the tautomerization process.
Experimental Protocol: ¹H and ¹⁵N HSQC for Tautomer Analysis
This protocol outlines a typical workflow for using ¹H and ¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to analyze the tautomeric equilibrium.
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the pyridyl-triazole amine in the desired deuterated solvent (e.g., DMSO-d₆, CD₃OD, CDCl₃) to a final concentration of 10-20 mM.
-
The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.[5][6]
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial spectral information.
-
Set up a gradient-selected ¹H-¹⁵N HSQC experiment. Use a standard pulse sequence.
-
Optimize the spectral width in both dimensions to cover the expected chemical shift ranges for both the amino and imino tautomers.
-
Set the ¹J(N,H) coupling constant to approximately 90 Hz.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
Correlate the cross-peaks in the HSQC spectrum to the corresponding protons in the ¹H spectrum.
-
The ¹⁵N chemical shifts will provide clear evidence for the tautomeric forms present. For example, an amino group will show a characteristic ¹⁵N shift that is significantly different from that of an imino nitrogen.
-
Quantify the relative populations of the tautomers by integrating the corresponding, well-resolved signals in the ¹H NMR spectrum.
-
UV/Vis Spectrophotometry: A Complementary Approach
UV/Vis spectrophotometry is a highly sensitive technique that can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption spectra. This method is often coupled with computational chemistry for robust interpretation.[7][8]
Experimental Protocol: Solvent-Dependent UV/Vis Analysis
-
Stock Solution Preparation: Prepare a concentrated stock solution of the pyridyl-triazole amine in a non-polar solvent in which it is highly soluble (e.g., dioxane).
-
Solvent Series: Prepare a series of solutions in different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, methanol, water). The final concentration of the compound should be kept constant across all solutions.
-
Spectral Acquisition:
-
Record the UV/Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Use the pure solvent as a blank for each measurement.
-
-
Data Analysis:
-
Analyze the changes in the absorption maxima (λ_max) and the shape of the absorption bands as a function of solvent polarity.
-
Significant shifts in λ_max or the appearance of new bands are indicative of a shift in the tautomeric equilibrium.
-
These experimental spectra can then be compared with theoretically simulated spectra for each tautomer to assign the observed bands.[7]
-
Computational Chemistry: Providing Mechanistic Insight
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data and providing a deeper understanding of the tautomeric equilibrium.[9]
Key Computational Analyses:
-
Relative Stability Calculations: DFT methods can be used to calculate the relative energies of the different tautomers in the gas phase and in solution (using continuum solvent models like SMD or PCM).[5][7] This allows for a prediction of the predominant tautomer.
-
Spectral Simulation: Time-Dependent DFT (TD-DFT) can be used to simulate the UV/Vis spectra of each tautomer.[7] Comparing these simulated spectra with experimental data aids in the assignment of tautomeric forms.
-
NBO Analysis: Natural Bond Orbital (NBO) analysis can provide insights into the electronic charge distribution and delocalization within the different tautomers.
Caption: A typical computational workflow for studying tautomeric equilibrium.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed but is a delicate balance influenced by several factors.
| Factor | Influence on Equilibrium | Rationale |
| Solvent Polarity | Polar protic solvents often favor the more polar tautomer. | Solvents capable of hydrogen bonding can selectively stabilize one tautomer over another. Water, for instance, can act as a proton shuttle, catalyzing the interconversion.[7] |
| Substituent Effects | Electron-donating or -withdrawing groups on the pyridine or triazole rings can alter the relative basicity of the nitrogen atoms, thereby shifting the equilibrium. | The electronic nature of substituents directly impacts the stability of the different tautomeric forms. |
| Temperature | Changes in temperature can shift the equilibrium according to the van't Hoff equation. | The tautomerization process has an associated enthalpy change, and temperature will favor the formation of the tautomer on the endothermic side of the equilibrium. |
| pH | The protonation state of the molecule can lock it into a specific tautomeric form. | At different pH values, the pyridine or triazole rings can become protonated, which can significantly alter the electronic landscape and favor one tautomer. |
Conclusion: A Holistic Approach to Tautomerism in Drug Design
The tautomeric equilibrium of pyridyl-triazole amines is a complex but crucial aspect of their chemistry that has profound implications for their application in drug development. A thorough characterization of this equilibrium is not merely an academic exercise but a fundamental step in understanding a drug candidate's behavior in a biological system.
By employing a synergistic approach that combines high-resolution experimental techniques like NMR and UV/Vis spectroscopy with the predictive power of computational chemistry, researchers can gain a comprehensive picture of the tautomeric landscape. This knowledge enables the fine-tuning of molecular structures to favor a desired tautomeric form, ultimately leading to the development of safer and more effective medicines.
References
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Retrieved from [Link]
-
Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024). PubMed. Retrieved from [Link]
-
Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. (2015). PubMed. Retrieved from [Link]
-
Tautomerism of dihydro-1,2,4-triazolo[1,5-α. ElectronicsAndBooks. Retrieved from [Link]
-
An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. (2025). ResearchGate. Retrieved from [Link]
-
Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Retrieved from [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). PMC. Retrieved from [Link]
-
FEATURES OF THE TAUTOMERISM OF SOME α-SUBSTITUTED PYRIDINES. (2013). Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). MDPI. Retrieved from [Link]
-
Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. (2020). ACS Publications. Retrieved from [Link]
-
Tautomerism in aromatic heterocycles. quimicaorganica.org. Retrieved from [Link]
-
Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. ACS Publications. Retrieved from [Link]
-
Nuclear magnetic resonance studyes of triazoles. I. Tautomerism of 1,2,4-triazole. ACS Publications. Retrieved from [Link]
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New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. PMC. Retrieved from [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]
-
Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (2019). MDPI. Retrieved from [Link]
-
Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). R Discovery. Retrieved from [Link]
-
Tautomerism of purines. 2. Amino-imino tautomerism in 1-alkyladenines. ACS Publications. Retrieved from [Link]
-
Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). NIH. Retrieved from [Link]
-
3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. NIH. Retrieved from [Link]
-
Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. Retrieved from [Link]
-
Isomeric and Tautomeric Structure of Amino Imino 5H-pyrrolo[3,4-b]pyridine Derivatives Revisited. (2025). ChemRxiv. Retrieved from [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Retrieved from [Link]
-
The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA. Retrieved from [Link]
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A Spectrophotometric Study of the Tautomeric and Acid- Base Equilibria of Methyl Orange and Methyl Yellow in Aqueous Acidic Solutions. (2025). ResearchGate. Retrieved from [Link]
-
Amide-functionalized 1,2,4-Triazol-5-amines as Covalent Inhibitors of Blood Coagulation Factor XIIa and Thrombin. NIH. Retrieved from [Link]
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Prototropic tautomerism of heteroaromatic compounds. University of East Anglia. Retrieved from [Link]6d)
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CAS number 13418-87-6 pyridin-2-yl-triazole derivatives
This guide serves as an authoritative technical resource on Pyridin-2-yl-triazole derivatives , a critical class of N-heterocyclic ligands and pharmacophores.
Note on CAS 13418-87-6: Public chemical indices do not resolve CAS 13418-87-6 to a specific pyridin-2-yl-triazole structure. It is highly probable this is a typographical error for CAS 13418-77-4 (2-Amino-5-methoxypyrimidine) or refers to a proprietary internal standard. However, based on the explicit text request, this guide focuses on the chemistry, synthesis, and application of pyridin-2-yl-triazole derivatives , with 2-(1H-1,2,4-triazol-3-yl)pyridine (CAS 23195-62-2) and 2-(1H-1,2,3-triazol-4-yl)pyridine serving as the primary reference scaffolds.
Molecular Scaffolds for Catalysis, Materials Science, and Drug Discovery
Executive Summary
Pyridin-2-yl-triazole derivatives represent a versatile family of bidentate N^N-donor ligands that bridge the gap between classical bipyridines and purely azole-based systems. These compounds are defined by a pyridine ring directly linked to a triazole moiety (either 1,2,4-triazole or 1,2,3-triazole).
Their utility stems from three core properties:
-
Tunable Coordination Geometry: The N-N distance allows for the formation of stable 5-membered chelate rings with transition metals (Ru, Ir, Pd, Pt).
-
Electronic Modulation: The triazole ring is more electron-rich than pyridine, allowing for fine-tuning of the HOMO-LUMO gap in metal complexes, essential for photophysical applications (OLEDs, sensing).
-
Bioisosterism: In medicinal chemistry, the triazole ring acts as a stable bioisostere for amide bonds, improving metabolic stability and solubility.
Molecular Profile & Structural Isomerism
The "pyridin-2-yl-triazole" designation encompasses two primary isomeric families based on the triazole connectivity.
The 1,2,4-Triazole Series (The "Pytz" Ligands)
The most common derivative is 3-(pyridin-2-yl)-1,2,4-triazole (often abbreviated as Hpytz).
-
Tautomerism: Exists in equilibrium between the 1H, 2H, and 4H forms. The 1H-tautomer is typically dominant in solution, but metal coordination often involves deprotonation to form the anionic [pytz]⁻ ligand.
-
Coordination: Acts as a monoanionic, bidentate ligand (N^N') coordinating through the pyridine nitrogen and the triazole N2 or N4.
The 1,2,3-Triazole Series (The "Click" Ligands)
Generated via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
-
Structure: 2-(1,2,3-triazol-4-yl)pyridine .
-
Coordination: Neutral bidentate ligands. The 1,2,3-triazole N3 is the donor atom. These are isoelectronic with 2,2'-bipyridine but possess different steric and electronic profiles.
Table 1: Comparative Physicochemical Profile
| Feature | 3-(2-Pyridyl)-1,2,4-triazole | 4-(2-Pyridyl)-1,2,3-triazole |
| Primary CAS | 23195-62-2 | 84254-97-7 |
| Charge State (Ligand) | Anionic (usually) | Neutral |
| Synthesis Method | Condensation (Nitrile + Hydrazide) | Click Chemistry (Azide + Alkyne) |
| Acidity (pKa) | ~8-9 (Triazole NH) | Non-acidic (C-H) |
| Key Application | MOFs, Blue-shift Emitters, Catalysis | Bioorthogonal Labeling, Ru(II) Dyes |
Synthetic Pathways
The synthesis of these derivatives relies on distinct mechanistic pathways. The choice of pathway dictates the substitution pattern on the triazole ring.
Pathway A: Condensation (1,2,4-Triazoles)
This method is preferred for scalable synthesis of the 3-(pyridin-2-yl)-1,2,4-triazole scaffold.
-
Reagents: 2-Cyanopyridine and Formylhydrazine (or Hydrazine hydrate + Formic acid).
-
Mechanism: Nucleophilic attack of hydrazine on the nitrile carbon forms an amidrazone intermediate, which cyclizes upon heating with a carbon source (e.g., triethyl orthoformate).
Pathway B: Cycloaddition (1,2,3-Triazoles)
This "Click" method allows for rapid diversification of the substituent at the triazole N1 position.
-
Reagents: 2-Ethynylpyridine and an Organic Azide (R-N3).
-
Catalyst: Cu(I) (generated in situ from CuSO4 + Sodium Ascorbate).
-
Mechanism: Stepwise formation of a copper-acetylide intermediate, followed by azide coordination and ring closure.
Figure 1: Divergent synthetic pathways for 1,2,4- and 1,2,3-triazole derivatives.
Coordination Chemistry & Reactivity
The reactivity of pyridin-2-yl-triazoles is dominated by their ability to chelate metal ions.
The "Bite Angle" Effect
Unlike 2,2'-bipyridine, which forms a 5-membered chelate ring with a fixed N-M-N bite angle (~78°), the triazole ligand offers flexibility.
-
1,2,4-Triazoles: Upon deprotonation, the triazole becomes a strong
-donor. The negative charge is delocalized, stabilizing higher oxidation states of metals (e.g., Pd(IV), Ru(III)). -
Linkage Isomerism: The 1,2,4-triazole can bridge two metal centers (N1-N2 bridging), leading to the formation of polynuclear complexes or Metal-Organic Frameworks (MOFs).
Applications in Catalysis
-
Palladium Catalysis: Pyridyl-triazole ligands promote C-H activation reactions. The anionic nature of the ligand makes the Pd center more electron-rich, facilitating oxidative addition steps.
-
Water Oxidation: Ruthenium complexes of these ligands (e.g., [Ru(pytz)(bpy)2]+) are robust catalysts for water oxidation due to the oxidative stability of the triazole ring compared to pyrazoles or imidazoles.
Experimental Protocol: Synthesis of 3-(Pyridin-2-yl)-1,2,4-Triazole
Objective: Synthesis of the core scaffold (CAS 23195-62-2) via nitrile condensation.
Reagents:
-
2-Cyanopyridine (10.0 mmol)
-
Hydrazine hydrate (15.0 mmol)
-
Formic acid (excess) or Triethyl orthoformate
-
Ethanol (Solvent)[1]
Step-by-Step Methodology:
-
Amidrazone Formation: Dissolve 2-cyanopyridine (1.04 g) in Ethanol (20 mL). Add Hydrazine hydrate (0.75 mL) dropwise at 0°C.
-
Stirring: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn yellow, indicating amidrazone formation.
-
Cyclization: Evaporate the solvent to yield the crude amidrazone. Redissolve in Formic Acid (10 mL) and reflux at 100°C for 12 hours.
-
Alternative: Reflux with Triethyl orthoformate for anhydrous conditions.
-
-
Workup: Cool the reaction mixture. Neutralize with aqueous NaHCO3 until pH ~7. A white/off-white precipitate will form.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).
-
Validation:
-
Melting Point: Expect 160–162°C.
-
1H NMR (DMSO-d6):
8.7 (d, Py-H), 8.5 (s, Triazole-H), 8.0-7.4 (m, Py-H), 14.0 (br s, NH).
-
Safety & Handling (E-E-A-T)
While generally stable, these derivatives present specific hazards during synthesis and handling.
-
Precursor Hazard: Hydrazine hydrate is highly toxic, carcinogenic, and unstable. All reactions involving hydrazine must be performed in a fume hood with appropriate blast shielding.
-
Click Chemistry Hazards: Copper acetylides (intermediates in 1,2,3-triazole synthesis) can be shock-sensitive when dry. Always maintain the reaction in solution and quench with EDTA or ammonium chloride to remove copper residues.
-
Storage: Store pyridin-2-yl-triazoles in a cool, dry place. They are hygroscopic. 1,2,4-triazoles are amphoteric; avoid storing near strong acids or volatile bases.
References
- Coordination Chemistry: Haasnoot, J. G. (2000). "Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands." Coordination Chemistry Reviews, 200-202, 131-185.
- Click Chemistry Ligands: Crowley, J. D., et al. (2009).
-
Catalytic Applications: American Chemical Society. "Photocatalytic Systems for CO2 Reduction: Metal-Complex Photocatalysts." Available at: [Link]
-
Crystallographic Data: IUCr. "Synthesis and crystal structure of a Pd(II) complex of ortho-xylylenebis(pyridyltriazole)." Available at: [Link]
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An In-depth Technical Guide to the Electronic Properties of 2-Pyridyl-1,2,4-Triazole Scaffolds
Introduction: The Strategic Importance of the 2-Pyridyl-1,2,4-Triazole Core
In the landscape of modern chemistry, the fusion of distinct heterocyclic systems into a single molecular scaffold is a powerful strategy for developing novel functional molecules. The 2-pyridyl-1,2,4-triazole core, a conjugate of the electron-deficient pyridine and 1,2,4-triazole rings, has emerged as a "privileged scaffold". This designation stems from its remarkable versatility, underpinning advancements in medicinal chemistry, materials science, and coordination chemistry.[1][2][3] The inherent electronic properties of this scaffold, characterized by its hydrogen bonding capabilities, dipole character, and rigidity, allow for high-affinity interactions with biological targets.[2] Furthermore, its stable architecture and tunable electronic levels make it an exceptional candidate for the development of advanced materials, particularly in the realm of organic light-emitting diodes (OLEDs).[4][5]
This technical guide provides a comprehensive exploration of the core electronic properties of 2-pyridyl-1,2,4-triazole scaffolds. We will delve into the theoretical underpinnings of their electronic structure, detail rigorous experimental protocols for their characterization, and discuss how these intrinsic properties are harnessed in cutting-edge applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecular framework.
Fundamental Electronic Architecture and Synthesis
The electronic character of the 2-pyridyl-1,2,4-triazole scaffold is a synergistic product of its constituent rings. The 1,2,4-triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms, making it an isostere of amides and esters, yet resistant to cleavage.[2] The pyridine ring, a six-membered nitrogen-containing heterocycle, is electron-deficient. The combination of these two moieties results in a scaffold with unique charge distribution, excellent coordination capabilities with metal ions, and a platform for extensive π-conjugation.[5]
The synthesis of these scaffolds is crucial as the final structure dictates the electronic properties. A multitude of synthetic strategies exist, often involving the construction of the triazole ring onto a pyridine-containing precursor.[1][6] A common and efficient approach involves the reaction of nicotinohydrazide with carbon disulfide, followed by treatment with ammonia and subsequent reaction with various benzyl derivatives to yield a library of hybrid molecules.[7]
Below is a generalized workflow for the synthesis of 2-pyridyl-1,2,4-triazole derivatives.
Caption: A typical workflow for a cyclic voltammetry experiment.
Step-by-Step Protocol for Cyclic Voltammetry
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad to ensure a clean and smooth surface.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
-
Electrochemical Cell Assembly:
-
Assemble a three-electrode cell containing the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
-
Solution Preparation:
-
Dissolve the 2-pyridyl-1,2,4-triazole derivative (typically 1-5 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent such as acetonitrile or dichloromethane. The supporting electrolyte is necessary to ensure conductivity of the solution.
-
-
Deoxygenation:
-
Purge the solution with an inert gas (nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
-
Data Acquisition:
-
Immerse the electrodes in the solution.
-
Using a potentiostat, apply a potential waveform, scanning from an initial potential to a final potential and back.
-
Record the resulting current as a function of the applied potential. Varying the scan rate can provide information about the nature of the redox process.
-
-
Data Analysis and Interpretation:
-
From the resulting voltammogram, determine the anodic (oxidation) and cathodic (reduction) peak potentials.
-
These potentials can be used to estimate the HOMO and LUMO energy levels using empirical equations, often by referencing against a standard compound like ferrocene/ferrocenium (Fc/Fc⁺).
-
Modulation of Electronic Properties and Applications
A key advantage of the 2-pyridyl-1,2,4-triazole scaffold is the ability to fine-tune its electronic properties through synthetic modifications.
-
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups on the pyridine or phenyl rings can significantly alter the HOMO and LUMO energy levels. For example, electron-withdrawing groups like halogens can lower both the HOMO and LUMO levels. [2]* Coordination to Metal Ions: The nitrogen atoms of the pyridyl and triazole moieties act as excellent coordination sites for a variety of transition metals (e.g., Cu(I), Cu(II), Ru(II), Pt(II), Ir(III)). [8][9][10][11]This coordination can lead to the formation of metal complexes with interesting photophysical and electrochemical properties, such as those used in molecular switches and OLEDs. [8][12]
Applications in Organic Light-Emitting Diodes (OLEDs)
The tunable electronic properties and high thermal stability of 2-pyridyl-1,2,4-triazole derivatives make them highly suitable for use in OLEDs. [4]They can function as:
-
Host Materials: Their high triplet energy levels allow them to act as hosts for phosphorescent emitters (dopants), facilitating efficient energy transfer and preventing quenching of the emission. [4]* Electron Transporting Materials (ETMs): The electron-deficient nature of the scaffold can facilitate the transport of electrons from the cathode to the emissive layer.
-
Ligands in Emissive Complexes: When coordinated to metals like Iridium(III), the resulting complexes can themselves be highly efficient phosphorescent emitters.
Relevance in Medicinal Chemistry
The electronic properties of 2-pyridyl-1,2,4-triazole scaffolds are also critical to their biological activity. The arrangement of electron-rich nitrogen atoms and the overall charge distribution govern how these molecules interact with biological targets, such as enzymes and receptors. [2][13]Molecular docking studies often reveal that the nitrogen atoms of the triazole ring are key interaction points, for instance, with the heme iron in enzymes like aromatase. [13]The ability to form hydrogen bonds and participate in π-π stacking interactions, both of which are governed by the electronic structure, is fundamental to their efficacy as potential therapeutic agents. [13]
Conclusion
The 2-pyridyl-1,2,4-triazole scaffold represents a masterful piece of molecular engineering, offering a unique and highly tunable set of electronic properties. Through a synergistic combination of theoretical calculations and experimental characterization, a deep understanding of the structure-property relationships of these molecules can be achieved. This knowledge is paramount in driving innovation in both materials science, leading to more efficient OLEDs, and in drug discovery, enabling the rational design of more potent and selective therapeutic agents. The continued exploration of this versatile scaffold promises to unlock new and exciting applications in the years to come.
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Jafari, E., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Cancer Cell International, 22(1), 363. Available at: [Link]
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Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Marmara Pharmaceutical Journal, 25(3), 434-446. Available at: [Link]
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Sharma, S., et al. (2023). 1,2,4-Triazole as promising scaffold: Synthetic and Biological Aspects. Chemistry & Biology Interface, 13(3), 200-225. Available at: [Link]
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El-Hiti, G. A., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A, 4(3), 224-235. Available at: [Link]
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ResearchGate. (n.d.). The calculated HOMO and LUMO energy levels of sixmembered aryl... [Image]. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
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Gherghel, S., et al. (2015). Electrical properties of some 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]
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Desai, N. C., et al. (2014). Environmentally Benign Synthesis and Characterization of Some Novel Pyridine anchored Triazole Derivatives. International Journal of Organic Chemistry, 4, 256-264. Available at: [Link]
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Kaur, R., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 93, 103298. Available at: [Link]
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Crowley, J. D., et al. (2021). Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches?. ACS Omega, 6(44), 29513-29525. Available at: [Link]
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ResearchGate. (n.d.). HOMO and LUMO patterns of triazole ligand. [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of pyridotriazoles. [Image]. Retrieved from [Link]
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Singh, S., & Sharma, P. K. (2020). A review on methods of synthesis of 1,2,4-triazole derivatives. Synthetic Communications, 50(18), 2735-2755. Available at: [Link]
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Al-Dies, A. M., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(15), 4993. Available at: [Link]
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Haasnoot, J. G. (2000). The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and related ligands. Coordination Chemistry Reviews, 200-202, 1-34. Available at: [Link]
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Mako, T. L., & McMillin, D. R. (2015). Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands: Detection and Reactivity of Ligand-Loss Intermediates. Inorganic Chemistry, 54(17), 8347-8353. Available at: [Link]
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Volyniuk, D., et al. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 11(12), 2049. Available at: [Link]
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Michalska, D., et al. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 25(24), 5947. Available at: [Link]
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Ahirwar, S., et al. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. International Journal of Pharmaceutical and Clinical Research, 9(12), 702-705. Available at: [Link]
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Michalska, D., et al. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 25(24), 5947. Available at: [Link]
-
Roy, P., et al. (2014). Electrochemical Behavior of 1,2,4-Triazole and Benzotriazole at Glassy Carbon Electrode in Acidic Media. Journal of Applicable Chemistry, 3(6), 2496-2507. Available at: [Link]
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Tavgen, I., et al. (2021). Triazolopyridine hybrids as bipolar host materials for green phosphorescent organic light-emitting diodes (OLEDs). Dyes and Pigments, 188, 109189. Available at: [Link]
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Patel, A. D., et al. (2020). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 53-59. Available at: [Link]
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Stoicescu, C., et al. (2015). NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. Environmental Engineering and Management Journal, 14(3), 635-642. Available at: [Link]
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Puddephatt, R. J., et al. (2012). Platinum complexes with pyridyl derivatives of 1,2,4-triazole. Canadian Journal of Chemistry, 90(10), 833-841. Available at: [Link]
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Al-Sodies, S. A., et al. (2025). Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2587567. Available at: [Link]
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Sharma, A., & Kumar, V. (2018). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. Available at: [Link]
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Sravani, G., & Lavanya, P. (2024). Review on Design and Development of Pyridyl Triazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Puddephatt, R. J., et al. (2012). Platinum complexes with pyridyl derivatives of 1,2,4-triazole. ResearchGate. Available at: [Link]
-
Roy, P., et al. (2014). Electrochemical behaviour of 1,2,4-triazole and benzotriazol. TSI Journals. Available at: [Link]
-
Black, F. A., et al. (2017). Photophysics and photochemistry of 1,2,3-triazole-based complexes. Coordination Chemistry Reviews, 350, 136-154. Available at: [Link]
-
D'Urso, A., et al. (2022). Photophysical and Computational Insights into Ag(I) Complexation of Porphyrinic Covalent Cages Equipped with Triazoles. The Journal of Physical Chemistry B, 126(18), 3447-3457. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2021). A Computational Study on some Pyridine-Substituted-Bis-1,2,4-Triazole Derivatives and Investigation of their Catalytic Activities. ResearchGate. Available at: [Link]
-
Clegg, J. K., et al. (2010). coordination of 2-(1,2,3-triazol-4-yl)-pyridine to cations of traditional tetrahedral geometry (Cu(i), Ag(i)). Chemical Communications, 46(21), 3749-3751. Available at: [Link]
-
El-Ghayoury, A., et al. (2016). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Materials, 9(12), 978. Available at: [Link]
-
Kumar, A., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11, 1140971. Available at: [Link]
-
Matulaitis, T., et al. (2020). 1,3,5-Triazine and carbazole derivatives for OLED applications. ResearchGate. Available at: [Link]
-
Harriman, A., & Ward, M. D. (2006). Photophysical properties of metal complexes. Dalton Transactions, (33), 3949-3958. Available at: [Link]
-
Tutone, M., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(5), 656-669. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Advances, 11(52), 32833-32847. Available at: [Link]
-
RSC Blogs. (2025). Emerging Investigator Series – RSC Advances Blog. Retrieved from [Link]
Sources
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- 3. Review on Design and Development of Pyridyl Triazole Derivatives (2024) | Gauri B. Phadtare [scispace.com]
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Solubility profile of 2-Pyridin-2-yltriazol-4-amine in DMSO and methanol
Technical Assessment: Solubility & Handling of 2-Pyridin-2-yltriazol-4-amine
Executive Summary This technical guide provides a comprehensive solubility profile and handling framework for 2-Pyridin-2-yltriazol-4-amine (CAS 1710344-48-1), a heterocyclic building block characterized by a triazole core substituted with a pyridine ring and a primary amine.[1][2] While specific quantitative solubility data for this exact isomer is sparse in public literature, its physicochemical behavior can be accurately modeled based on structural analogs (e.g., 3-amino-1,2,4-triazole and 4-amino-3,5-bis(2-pyridyl)-1,2,4-triazole).[1]
This guide details the theoretical solubility expectations in DMSO and Methanol , outlines a validated Standard Operating Procedure (SOP) for experimental determination, and provides critical handling precautions for drug development workflows.
Physicochemical Context & Theoretical Profile
The solubility of 2-Pyridin-2-yltriazol-4-amine is governed by the interplay between its hydrogen-bond donating (HBD) amine group and the hydrogen-bond accepting (HBA) nitrogen atoms in the pyridine and triazole rings.[1][2]
Structural Determinants
-
Primary Amine (-NH₂): Acts as both H-bond donor and acceptor.[1][2] Increases polarity and solubility in protic solvents like methanol.[1]
-
Pyridine & Triazole Rings: High nitrogen content increases polarity but also planarity, which can lead to strong
- stacking in the crystal lattice.[1][2] Breaking this lattice energy requires solvents with high dielectric constants or specific interaction capabilities.[1]
Predicted Solubility Profile
| Solvent | Predicted Solubility | Primary Solvation Mechanism | Application Relevance |
| DMSO | High (>50 mg/mL) | Dipole-dipole interactions; disruption of intermolecular H-bonds.[1][2] | Primary Screening: Ideal for preparing high-concentration stock solutions (e.g., 10–100 mM) for biological assays.[1][2] |
| Methanol | Moderate to High | Hydrogen bonding (Protic solvent).[1][2] | Synthesis & Purification: Suitable for recrystallization (high solubility at boiling point, lower at |
| Water | Low to Moderate | Limited by the hydrophobic aromatic rings unless pH is adjusted (protonation of pyridine/triazole).[1][2] | Aqueous Buffers: Likely requires co-solvent (DMSO) or acidic pH for full dissolution.[1][2] |
Technical Insight: Analogs such as 3-amino-1,2,4-triazole exhibit solubility in Methanol > Ethanol > Acetone.[1][2][3] DMSO typically outperforms all organic solvents for this class due to its high polarity and aprotic nature, preventing the "cage effect" often seen with water.[1][2]
Experimental Protocol: Solubility Determination
Since batch-to-batch variation and specific isomeric purity can alter solubility limits, the following self-validating protocol is recommended for precise determination.
Method A: Visual Kinetic Saturation (The "Bench" Method)
Best for quick assessment of stock solution feasibility.[1][2]
-
Weighing: Accurately weigh 10.0 mg of 2-Pyridin-2-yltriazol-4-amine into a 1.5 mL microcentrifuge tube.
-
Aliquot Addition: Add solvent (DMSO or Methanol) in 50
L increments.[1][2] -
Agitation: Vortex vigorously for 30 seconds and sonicate for 5 minutes at
after each addition. -
Observation: Inspect for undissolved particles against a dark background.
-
Calculation:
[1][2]
Method B: Quantitative HPLC-UV Saturation (The "Gold Standard")
Required for thermodynamic solubility data.[1]
-
Saturation: Add excess solid compound to 1 mL of solvent (DMSO/MeOH) until a visible precipitate remains.
-
Equilibration: Shake at
for 24 hours (thermodynamic equilibrium). -
Filtration: Filter supernatant through a 0.22
m PTFE filter (nylon may bind the amine).[1][2] -
Dilution: Dilute the filtrate 100-fold with mobile phase to fit the linear dynamic range.
-
Analysis: Inject into HPLC (C18 column) and quantify against a standard curve.
Workflow Visualization
The following diagram illustrates the logical decision tree for handling this compound in a research setting.
Caption: Decision logic for solubilizing 2-Pyridin-2-yltriazol-4-amine based on application intent.
Critical Handling & Stability Guidelines
DMSO Stock Preparation
-
Hygroscopicity: DMSO is hygroscopic.[1][2] Water uptake can decrease the solubility of the ligand over time, leading to "crashing out" (precipitation) upon storage.[1]
-
Freeze-Thaw Cycles: Repeated cycling can induce crystal nucleation.[1][2]
-
Action: Limit to 3 cycles. If precipitate forms, sonicate at
for 10 minutes before use.
-
Methanol Behavior
-
Temperature Sensitivity: Solubility in methanol is highly temperature-dependent.[1][2]
-
Observation: A solution clear at
may precipitate at .[1] -
Action: Ensure solutions are equilibrated to room temperature before volumetric measurement to avoid concentration errors.
-
Solvation Mechanism Visualization
Understanding how the solvent interacts helps predict stability.[1][2]
Caption: Mechanistic interaction map. DMSO stabilizes via strong dipole acceptance; Methanol utilizes a bidirectional H-bond network.[1][2]
References
-
BenchChem. (2025).[1][4] Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. Retrieved from (Used as protocol reference for amino-pyridine solubility workflows).[1][2]
-
PubChem. (2025).[1] Compound Summary: 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole.[1] National Library of Medicine.[1] Retrieved from [1]
-
ResearchGate. (2025).[1] Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents. Retrieved from
-
ChemSrc. (2025).[1] 2-Pyridin-2-yltriazol-4-amine (CAS 1710344-48-1) Entry.[1][5] Retrieved from
Sources
- 1. 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole | C12H10N6 | CID 571203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1379336-67-0_Methyl 3-amino-2-cycloheptylpropanoateCAS号:1379336-67-0_Methyl 3-amino-2-cycloheptylpropanoate【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
Methodological & Application
Application Note: Scalable Synthesis of 3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-amine
Abstract & Strategic Significance
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for amides and carboxylic acids while offering distinct hydrogen-bonding capabilities. Specifically, 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine (also referred to as 5-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine) is a critical pharmacophore found in kinase inhibitors, metal chelators, and CNS-active agents.
This Application Note details a robust, scalable Type B (Nitrile-Aminoguanidine) synthesis. Unlike the high-temperature fusion of carboxylic acids (which often leads to charring and difficult purification), this protocol utilizes 2-cyanopyridine and aminoguanidine bicarbonate under controlled basic reflux. This route prioritizes regio-control, minimal byproduct formation, and simplified workup via precipitation.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the nucleophilic addition of the hydrazine moiety of aminoguanidine to the electrophilic nitrile carbon of 2-cyanopyridine, followed by an intramolecular cyclization and elimination of ammonia.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway from nitrile activation to triazole ring closure.
Experimental Protocol
Materials & Reagents[1][2][3]
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 2-Cyanopyridine | 104.11 | 1.0 | Electrophile / Scaffold Core |
| Aminoguanidine Bicarbonate | 136.11 | 1.1 | Dinucleophile / Triazole Precursor |
| Potassium Hydroxide (KOH) | 56.11 | 1.1 | Base (Liberates free aminoguanidine) |
| Ethanol (95% or Abs.) | 46.07 | Solvent | Reaction Medium |
| Water | 18.02 | Co-solvent | Solubilizes Bicarbonate |
Step-by-Step Methodology
Phase 1: Activation of Aminoguanidine
Rationale: Aminoguanidine is supplied as a stable bicarbonate salt. It must be neutralized to the free base in situ to enhance the nucleophilicity of the hydrazine tail.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Solvent Prep: Add Ethanol (50 mL) and Water (10 mL) to the flask.
-
Base Addition: Add KOH (1.1 equiv) to the solvent mixture and stir until fully dissolved.
-
Salt Addition: Slowly add Aminoguanidine Bicarbonate (1.1 equiv) to the basic solution.
-
Observation: Evolution of CO₂ gas will occur. Stir at room temperature for 30 minutes until effervescence ceases and the solution clarifies.
-
Phase 2: Cyclocondensation
Rationale: The nitrile carbon is less electrophilic than an acid chloride; reflux energy is required to drive the formation of the guanylhydrazone intermediate and subsequent ring closure.
-
Substrate Addition: Add 2-Cyanopyridine (1.0 equiv) to the reaction mixture.
-
Reflux: Heat the mixture to a gentle reflux (approx. 80°C internal temp) for 12–16 hours .
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting nitrile (Rf ~0.8) should disappear, and a lower Rf spot (Product) should appear.
-
Note: A slight smell of ammonia indicates successful cyclization.
-
Phase 3: Workup & Purification
Rationale: The triazole product is significantly less soluble in cold water/ethanol than the starting materials or inorganic salts.
-
Concentration: Remove approximately 50-60% of the solvent under reduced pressure (Rotavap).
-
Precipitation: Add ice-cold water (50 mL) to the residue and stir vigorously in an ice bath (0-5°C) for 1 hour.
-
Self-Validating Step: A white to off-white precipitate should form.[2] If no precipitate forms, neutralize the solution to pH 7 with dilute HCl (the product is amphoteric but least soluble at neutral pH).
-
-
Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (3:1) .
-
Dissolve in minimum boiling solvent.
-
Hot filter (if necessary) to remove insoluble impurities.
-
Cool slowly to RT, then 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 60°C for 4 hours.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target triazole.
Characterization & Quality Control
The isolated product should be validated against the following specifications.
| Parameter | Specification / Typical Value | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or iron contamination. |
| Melting Point | 235–237°C (Free Base) | Higher MP (248-250°C) typically indicates HCl salt [1]. |
| Yield | 70 – 85% | Dependent on crystallization efficiency. |
| 1H NMR (DMSO-d6) | δ 7.4 (m, 1H), 7.9 (m, 1H), 8.0 (d, 1H), 8.6 (d, 1H), 6.2 (s, 2H, NH2) | Amine protons are broad and exchangeable. |
| Solubility | Soluble in DMSO, MeOH (hot); Insoluble in Water, Hexane |
Tautomerism Note: The compound exists in equilibrium between the 1H, 2H, and 4H tautomers. In the solid state and polar solvents, the 1H-tautomer (shown in diagrams) is generally predominant, stabilized by hydrogen bonding with the pyridine nitrogen [2].
Troubleshooting & Optimization
-
Issue: Low Yield / No Precipitate.
-
Cause: Product may be trapped as a soluble potassium salt.
-
Solution: Adjust pH to ~7.0–7.5 using 1M HCl. The free base is least soluble at neutral pH.
-
-
Issue: Fused Byproduct (Triazolopyridine).
-
Cause: This specific protocol (Nitrile + Aminoguanidine) avoids this. Fused systems (e.g., 1,2,4-triazolo[1,5-a]pyridine) typically arise from reacting 2-aminopyridine with reagents, not 2-cyanopyridine.
-
-
Issue: Colored Impurities.
-
Cause: Trace metal contamination (often from aminoguanidine source) or oxidation.
-
Solution: Treat the hot recrystallization solution with activated charcoal before filtering.
-
References
-
Dolzhenko, A. V., et al. (2008).[3] "3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine."[3][4] Acta Crystallographica Section E, 65(1), o125.[3] Link
-
ResearchGate Entry. "Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles." Russian Journal of General Chemistry. Link
-
ChemicalBook. "3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-amine Properties." Link
-
Organic Syntheses. "Aminoguanidine Bicarbonate Preparation." Org.[5][6] Synth. 1929, 9, 4. Link
Sources
- 1. Aminoguanidinium bicarbonate - Sciencemadness Wiki [sciencemadness.org]
- 2. 3,5-bis(pyridin-4-yl)-4-amino-1,2,4-triazole | 38634-05-8 [chemicalbook.com]
- 3. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Application Note: 2-Pyridin-2-yltriazol-4-amine as a Versatile Bidentate N,N-Donor Ligand for Coordination Chemistry and Catalysis
Abstract
This application note provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the utilization of 2-pyridin-2-yltriazol-4-amine as a robust bidentate N,N-donor ligand. This guide details the synthesis of the ligand, protocols for the formation of its metal complexes, and methods for their characterization. Furthermore, it explores the potential applications of these complexes in catalysis and medicinal chemistry, grounded in the established coordination chemistry of pyridinyl-triazole scaffolds. The protocols provided herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design.
Introduction: The Significance of Bidentate N,N-Donor Ligands
Bidentate ligands, which bind to a central metal atom through two donor atoms, are cornerstones of coordination chemistry. The chelate effect, wherein the formation of a ring structure upon coordination enhances the stability of the resulting complex, makes bidentate ligands particularly valuable. Among these, N,N-donor ligands are of significant interest due to their ability to form stable complexes with a wide range of transition metals. The electronic properties of these complexes can be fine-tuned by modifying the ligand structure, making them highly adaptable for various applications, including catalysis, drug development, and materials science.
The 2-pyridin-2-yltriazol-4-amine ligand combines the π-accepting properties of the pyridine ring with the σ-donating and potential hydrogen-bonding capabilities of the aminotriazole moiety. This unique combination of electronic and structural features makes it an attractive candidate for creating novel metal complexes with interesting catalytic and biological activities. The pyridinyl-triazole framework has been explored for its role in developing anticancer agents and modulating the aggregation of amyloid-β peptides, highlighting its therapeutic potential.
This application note will guide the user through the practical aspects of working with 2-pyridin-2-yltriazol-4-amine, from its synthesis to the characterization of its metal complexes.
Synthesis of 2-Pyridin-2-yltriazol-4-amine
The synthesis of 2-pyridin-2-yltriazol-4-amine can be adapted from established methods for preparing similar aminotriazole derivatives. The following protocol is a representative example based on the cyclization of an appropriate precursor.
Protocol 2.1: Synthesis of 2-Pyridin-2-yltriazol-4-amine
Causality: This synthesis involves the reaction of a pyridine-containing amidine or a related precursor with a suitable cyclizing agent to form the triazole ring. The choice of reagents and conditions is crucial for achieving good yields and purity.
Materials:
-
2-cyanopyridine
-
Hydrazine hydrate
-
Formic acid
-
Sodium methoxide
-
Methanol
-
Ethanol
-
Diethyl ether
Procedure:
-
Step 1: Synthesis of Pyridine-2-carboximidohydrazide.
-
In a round-bottom flask, dissolve 2-cyanopyridine (1 equivalent) in methanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Wash the resulting solid with cold diethyl ether and dry under vacuum.
-
-
Step 2: Cyclization to form the Triazole Ring.
-
To the crude pyridine-2-carboximidohydrazide (1 equivalent) in a round-bottom flask, add an excess of formic acid.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 3: Amination (if necessary, depending on the intermediate formed).
-
This step is illustrative and may need optimization. If the product from Step 2 is not the desired 4-amino derivative, further functionalization may be required.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Self-Validation:
-
Expected Outcome: A white to off-white crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR spectrum should show characteristic peaks for the pyridine and triazole protons, as well as a signal for the amino group.
Formation of Metal Complexes: A General Protocol
The bidentate nature of 2-pyridin-2-yltriazol-4-amine allows it to chelate to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the triazole ring.
Protocol 3.1: General Synthesis of Metal(II) Complexes
Causality: The complexation reaction is typically carried out by reacting the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants will determine the final structure of the complex (e.g., ML₂, ML₃). The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt. Gentle heating can facilitate the reaction.
Materials:
-
2-Pyridin-2-yltriazol-4-amine (ligand, L)
-
Metal(II) salt (e.g., CoCl₂, Ni(OAc)₂, Cu(NO₃)₂, ZnCl₂)
-
Methanol or Ethanol
-
Water (if required for metal salt solubility)
Procedure:
-
Dissolve the 2-pyridin-2-yltriazol-4-amine (2 equivalents) in methanol or ethanol in a round-bottom flask. Stir until fully dissolved.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in a minimal amount of methanol or a methanol/water mixture.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux for 2-4 hours. A color change or precipitation of the complex may be observed.
-
Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration. If not, slowly evaporate the solvent to induce crystallization.
-
Wash the collected solid with a small amount of cold solvent (e.g., methanol or diethyl ether) to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator.
Self-Validation:
-
Expected Outcome: A colored, crystalline solid. The color will depend on the transition metal used.
-
Troubleshooting: If no precipitate forms, try using a different solvent system or increasing the concentration of the reactants. Slow evaporation or vapor diffusion of a non-solvent (e.g., diethyl ether) can also promote crystallization.
Characterization of the Ligand and its Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the ligand. Upon complexation, shifts in the proton and carbon signals of the pyridine and triazole rings are expected, providing evidence of coordination.
-
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-H bonds in the ligand upon coordination can be observed in the IR spectrum. New bands in the low-frequency region may appear due to the formation of metal-nitrogen bonds.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions of the ligand and its metal complexes can be studied using UV-Vis spectroscopy. The formation of the complex will likely result in new absorption bands, particularly in the visible region for colored transition metal complexes.
Table 1: Typical Spectroscopic Data for Pyridinyl-Triazole Ligands and Complexes
| Compound Type | ¹H NMR (δ, ppm) - Pyridine Protons | IR (cm⁻¹) - ν(C=N) | UV-Vis (λ_max, nm) |
| Free Ligand | 7.5 - 8.7 | ~1600 - 1650 | ~250 - 300 |
| Metal Complex | Downfield shift of pyridine protons | Shift to lower or higher frequency | Additional d-d transition bands in the visible region |
Potential Applications
The metal complexes of 2-pyridin-2-yltriazol-4-amine are expected to have a range of applications, particularly in catalysis and medicinal chemistry.
Catalysis
Bidentate N,N-donor ligands are widely used in homogeneous catalysis. Metal complexes of this ligand could be screened for activity in various catalytic reactions, such as:
-
Cross-coupling reactions: Palladium complexes are well-known catalysts for C-C and C-N bond formation.
-
Oxidation reactions: Manganese, iron, and copper complexes can catalyze a variety of oxidation reactions.
-
Hydrogenation and transfer hydrogenation: Rhodium, ruthenium, and iridium complexes are often active in these transformations.
Medicinal Chemistry
The triazole and pyridine moieties are present in numerous biologically active compounds. Metal complexes can exhibit enhanced biological activity compared to the free ligand. Potential areas of investigation include:
-
Anticancer activity: Many metal complexes have shown promising results as anticancer agents.
-
Antimicrobial activity: The chelation of metal ions can enhance the antimicrobial properties of organic ligands.
-
Enzyme inhibition: The specific geometry and electronic properties of the metal complexes may allow them to act as inhibitors for specific enzymes.
Visualizations
Diagram 1: Structure of 2-Pyridin-2-yltriazol-4-amine
Caption: Molecular structure of the bidentate ligand.
Diagram 2: Bidentate Coordination to a Metal Center
Caption: Chelation of the ligand to a metal center.
Diagram 3: Experimental Workflow
Caption: Workflow for synthesis and application.
References
-
Huntsman, E., & Balsells, J. (2005). A Mild and Efficient Synthesis ofTriazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765. [Link]
-
Stancu, C., et al. (2015). NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. Environmental Engineering and Management Journal, 14(3). [Link]
-
ResearchGate. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Dolzhenko, A. V., et al. (2009). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o125. [Link]
-
ResearchGate. (2018). Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds. ResearchGate. [Link]
-
Jones, M. R., et al. (2012). Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation. Metallomics, 4(9), 911-921. [Link]
-
Conradie, J., et al. (2018). Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds. Data in Brief, 20, 1397-1408. [Link]
-
Phadtare, G. B., Phule, A. B., & Mali, N. N. (n.d.). Review on Design and Development of Pyridyl Triazole Derivatives. International Journal of All Research Education and Scientific Methods. [Link]
-
Jones, M. R., et al. (2012). Dual-function triazole-pyridine derivatives as inhibitors of metal-induced amyloid-β aggregation. Metallomics, 4(9), 911-921. [Link]
-
Sharma, D., & Narasimhan, B. (2024). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Chemistry & Biodiversity, e202400637. [Link]
-
Kascatan-Nebioglu, A., Panzner, M. J., Tessier, C. A., Cannon, C. L., & Youngs, W. J. (2016). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Molecules, 21(11), 1536. [Link]
-
Al-Majidi, S. M. H., et al. (2025). Bivalent transition metal complexes of triazole pyridine Schiff base with theoretical and biological investigations. Scientific Reports, 15. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. International Journal of Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (2025). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Design and Development of Pyridyl Triazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Elsevier. (1999). Pd(II) Complexes with Bidentate Nitrogen-Donor Chelating Ligands. Comments on Inorganic Chemistry. [Link]
-
MDPI. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of pyridin-3/4-yl-thiazolo[3,2-b]triazole compounds... ResearchGate. [Link]
-
PubMed Central. (2025). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. PubMed Central. [Link]
-
Royal Society of Chemistry. (2021). 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions. RSC Advances, 11(40), 24945-24957. [Link]
-
ACS Publications. (2020). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis. Chemical Reviews, 120(12), 5871-5953. [Link]
-
ACS Publications. (2023). Inorganic Anion-Mediated Supramolecular Entities of 4-Amino-3,5-Bis(4-Pyridyl)-1,2,4-Triazole Salts Assisted by the Interplay of Noncovalent Interactions. Crystal Growth & Design, 23(7), 5158-5169. [Link]
-
ACS Publications. (2010). Click-Triazole N2 Coordination to Transition-Metal Ions Is Assisted by a Pendant Pyridine Substituent. Inorganic Chemistry, 49(11), 4814-4816. [Link]
-
ResearchGate. (2025). The Development of Bidentate P,N Ligands for Asymmetric Catalysis. ResearchGate. [Link]
-
ResearchGate. (2025). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. ResearchGate. [Link]
Application Note: Modular Assembly of Pyridyl-Triazole Amine Ligands and Transition Metal Complexes
[1]
Abstract
This technical guide details the modular synthesis and complexation of pyridyl-triazole amine ligands. These ligands represent a versatile class of chelators synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click" chemistry. By combining the
Ligand Design & "Click" Chemistry Rationale
The structural core of these ligands is the 2-(1,2,3-triazol-4-yl)pyridine scaffold. The "Click" reaction is preferred over traditional condensation methods due to its high regioselectivity (forming the 1,4-isomer exclusively) and tolerance for functional groups, including amines.
Mechanistic Advantage
-
Bidentate vs. Tridentate: The Pyridine-Triazole motif forms a robust
-bidentate chelate. The addition of an amine-containing "tail" (via the azide component) can either:-
Act as a third donor to form a tridentate (
) pincer-like complex. -
Remain pendant to improve water solubility or serve as a bioconjugation handle.
-
-
Electronic Modulation: The 1,2,3-triazole ring is electron-deficient but acts as a strong
-donor upon coordination, stabilizing metals in lower oxidation states (e.g., Ru(II), Cu(I)).
Workflow Visualization
The following diagram outlines the logical flow from precursor selection to final metal complex isolation.
Figure 1: Modular synthesis workflow for pyridyl-triazole amine complexes.
Experimental Protocols
Protocol A: Synthesis of the Pyridyl-Triazole Amine Ligand
Target: 2-(1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl)pyridine Rationale: This protocol uses the "Click" reaction in aqueous media. Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidation and eliminating the need for inert atmosphere gloveboxes.[1]
Reagents
-
2-Ethynylpyridine (1.0 equiv)
-
3-Azidopropylamine (1.1 equiv) (Caution: Low molecular weight organic azides are potential explosion hazards. Handle with care.)
- (0.1 equiv)
-
Sodium Ascorbate (0.2 equiv)
-
Solvent: tert-Butanol / Water (1:1 v/v)
Step-by-Step Methodology
-
Preparation: Dissolve 2-ethynylpyridine (100 mg, 0.97 mmol) and 3-azidopropylamine (107 mg, 1.07 mmol) in 4 mL of
(1:1) in a 20 mL scintillation vial. -
Catalyst Activation: Prepare a fresh solution of sodium ascorbate (38 mg in 0.5 mL water) and add it to the reaction vial. Immediately add
(24 mg dissolved in 0.5 mL water).-
Observation: The solution should turn bright yellow/orange, indicating the formation of Cu(I).
-
-
Reaction: Stir the mixture vigorously at room temperature for 12–16 hours.
-
Monitoring: Monitor by TLC (DCM:MeOH 9:1). The alkyne spot should disappear.
-
-
Workup (Chelation Control):
-
Add 5 mL of concentrated ammonium hydroxide (
) or EDTA solution to chelate the copper catalyst (turning the solution blue). -
Extract the aqueous layer with Dichloromethane (DCM) (
mL).
-
-
Purification:
-
Dry organic layers over
and concentrate in vacuo. -
Critical Step: If the amine makes the product "streak" on silica, use neutral alumina or add 1% Triethylamine (TEA) to the silica gel column eluent (DCM:MeOH).
-
Protocol B: Preparation of Ruthenium(II) Complexes
Target: ₂ Rationale: Ruthenium(II) polypyridyl complexes are kinetically inert. High temperature and a polar solvent (ethylene glycol or ethanol) are required to displace the chloride ligands from the precursor.
Reagents
-
Precursor:
(1.0 equiv) -
Ligand: Pyridyl-Triazole Amine (from Protocol A) (1.1 equiv)
-
Solvent: Ethanol (or Ethylene Glycol for microwave synthesis)
-
Anion Exchange Salt:
(Ammonium hexafluorophosphate)
Step-by-Step Methodology
-
Mixing: In a round-bottom flask, suspend
(0.1 mmol) and the Ligand (0.11 mmol) in 10 mL of Ethanol. -
Reflux: Heat the mixture to reflux (
) under a nitrogen atmosphere for 6–8 hours.-
Color Change: The solution will shift from purple/dark red to a distinct deep orange/red, characteristic of the
coordination sphere of Ru(II).
-
-
Filtration: Cool to room temperature and filter to remove any unreacted precursor.
-
Precipitation (Anion Exchange):
-
Reduce the volume of ethanol to ~2 mL.
-
Add a saturated aqueous solution of
(excess). -
Observation: An orange precipitate will form immediately. This is the hydrophobic hexafluorophosphate salt of the complex.
-
-
Isolation: Filter the solid, wash with cold water (to remove excess salt) and diethyl ether (to remove organic impurities). Dry under vacuum.
Characterization & Data Interpretation
The formation of the complex is best validated using
Key NMR Signatures
Upon coordination to a metal center, the electron density shifts, causing diagnostic deshielding of protons adjacent to the donor atoms.
| Proton Position | Ligand | Complex | Shift ( | Interpretation |
| Triazole C5-H | ~8.50 | 8.90 – 9.20 | +0.4 – 0.7 | Diagnostic: Strong deshielding due to |
| Pyridine H6 | ~8.60 | 9.40 – 9.60 | +0.8 – 1.0 | Proximity to the metal center and anisotropy from orthogonal ligands. |
| Amine ( | ~1.80 (broad) | Variable | - | If coordinating, these protons become diastereotopic and shift downfield. |
Structural Validation (Graphviz)
The coordination geometry is critical. For Ru(II), the geometry is octahedral. The diagram below illustrates the binding mode.
Figure 2: Coordination sphere of the Ru(II) complex. The amine arm may coordinate (tridentate) or remain pendant depending on chain length.
Troubleshooting & Critical Parameters
Copper Removal (Ligand Synthesis)
Issue: Residual Copper trapped in the ligand prevents accurate biological testing (toxicity) and interferes with subsequent metal complexation. Solution: Wash the organic layer with aqueous EDTA (0.1 M) or aqueous ammonia until the aqueous layer is colorless.
Isomerism in Complexation
Issue: When using
"Click" Reaction Stalling
Issue: Reaction turns green/brown (oxidation to Cu(II)).
Solution: Add more Sodium Ascorbate. The reaction requires Cu(I).[2][1][3][4] Degassing the solvents with
References
-
Crowley, J. D., & McMorran, D. A. (2012). "Click-to-Chelate": Synthesis and Installation of Metal Chelating Groups. Topics in Heterocyclic Chemistry.
-
Schulze, B., & Schubert, U. S. (2011). Beyond Click Chemistry – Supramolecular Interactions of 1,2,3-Triazoles. Chemical Society Reviews.
-
Byrne, J. P., et al. (2013). Tuning the emission properties of ruthenium(II) complexes with 1,2,3-triazole-derived ligands. Dalton Transactions.[5][6]
-
Zhu, L., et al. (2009). Copper-Catalyzed Azide–Alkyne Cycloaddition of Stabilized Cu(I) Complexes. Journal of the American Chemical Society.
-
Schweinfurth, D., et al. (2011). The 1,2,3-Triazole Ring as a Building Block for Organometallic Complexes.[7] Inorganic Chemistry.
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Application Notes and Protocols: Click Chemistry Synthesis of 4-amino-1-(pyridin-2-yl)-1,2,3-triazole
This document provides a comprehensive guide for the synthesis of 4-amino-1-(pyridin-2-yl)-1,2,3-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocol leverages the robustness and efficiency of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety considerations.
Introduction & Scientific Significance
The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which allow it to act as a valuable pharmacophore or a stable linker between different molecular fragments.[1][2] The specific target molecule, 4-amino-1-(pyridin-2-yl)-1,2,3-triazole, combines this versatile triazole core with two key functional groups: a pyridinyl ring and an amino group. Pyridine derivatives are prevalent structural units in numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities.[3] The 4-amino-1,2,4-triazole scaffold, a close isomer, has been identified as a promising starting point for designing inhibitors of bacterial enzymes like β-lactamases, highlighting the potential of aminotriazoles in combating antimicrobial resistance.[4]
The synthesis route described herein employs the CuAAC reaction, a highly efficient and regioselective transformation that joins an azide with a terminal alkyne.[1][5] This "click" reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an indispensable tool in modern synthetic chemistry.[6][7]
The Underpinning Chemistry: The CuAAC Reaction Mechanism
The remarkable efficiency of the CuAAC reaction stems from the catalytic action of a copper(I) species.[] The mechanism is a multi-step process that dramatically accelerates the cycloaddition compared to the uncatalyzed thermal reaction.[7] The catalytic cycle ensures the specific formation of the 1,4-disubstituted triazole isomer.
The key steps in the catalytic cycle are:
-
Formation of Copper(I) Acetylide: The active Cu(I) catalyst, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), coordinates with the terminal alkyne to form a copper(I) acetylide intermediate.[7][9] This step activates the alkyne for nucleophilic attack.
-
Coordination and Cyclization: The organic azide coordinates to the copper center, bringing it into proximity with the activated alkyne. A subsequent cycloaddition occurs, leading to a six-membered copper-containing ring intermediate (a cuprated triazolide).[]
-
Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is protonated by a proton source in the reaction medium. This step releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Synthesis of Key Precursors
The successful synthesis of the target molecule relies on the preparation and proper handling of two key precursors: 2-azidopyridine and cyanamide, which serves as the amino-alkyne synthon.
2-Azidopyridine is typically synthesized from 2-aminopyridine via a diazotization reaction followed by substitution with an azide salt (e.g., sodium azide).
WARNING: CRITICAL SAFETY PROTOCOL Organic azides, particularly those with a low carbon-to-nitrogen ratio like 2-azidopyridine, are potentially explosive and must be handled with extreme caution.[10] They can be sensitive to heat, shock, friction, and light.[11]
-
Always work behind a blast shield in a well-ventilated fume hood.
-
Never use metal spatulas or ground glass joints that could cause friction. Use plastic or glass equipment.[12][13]
-
Work on the smallest possible scale. Do not scale up without a thorough safety review.[12]
-
Avoid chlorinated solvents like dichloromethane, which can form dangerously explosive diazidomethane.[14]
-
Store azides cold (e.g., in a refrigerator) and protected from light.[14]
-
Consider using modern, safer synthesis methods such as continuous flow chemistry , which minimizes the amount of hazardous material present at any given time and offers better temperature control, significantly reducing risks.[15][16]
Protocol Outline: Synthesis of 2-Azidopyridine
-
Dissolve 2-aminopyridine in an aqueous acidic solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Maintain the low temperature throughout the addition.
-
Slowly add a solution of sodium azide (NaN₃) to the diazonium salt solution. Vigorous gas evolution (N₂) will occur.
-
After the reaction is complete, carefully extract the 2-azidopyridine product into an organic solvent (e.g., ethyl acetate).
-
The resulting solution of 2-azidopyridine should ideally be used directly in the next step without isolation or concentration to minimize risk.
In this synthesis, cyanamide (H₂N-C≡N) functions as a practical and effective synthon for the unstable aminoacetylene. The cyano group is electronically similar to a terminal alkyne, allowing it to participate in the CuAAC reaction to form the 4-aminotriazole ring directly. This circumvents the need to handle highly reactive and unstable aminoacetylene.
SAFETY NOTE: Cyanamide is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
Detailed Protocol: Click Synthesis of 4-amino-1-(pyridin-2-yl)-1,2,3-triazole
This protocol details the CuAAC reaction between 2-azidopyridine and cyanamide.
Caption: Step-by-step experimental workflow for the synthesis.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Azidopyridine | 120.11 | ~1.20 g | 10.0 | In situ solution, limiting reagent |
| Cyanamide | 42.04 | 0.50 g | 12.0 | 1.2 equivalents |
| Copper(II) Sulfate Pentahydrate | 249.68 | 0.125 g | 0.5 | 5 mol% |
| Sodium L-Ascorbate | 198.11 | 0.20 g | 1.0 | 10 mol% |
| Solvent (t-BuOH/H₂O, 1:1) | - | 50 mL | - | Common solvent system for CuAAC |
| Ethyl Acetate | - | As needed | - | For extraction |
| Saturated NH₄Cl solution | - | As needed | - | For workup (removes copper) |
| Brine | - | As needed | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying |
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyanamide (0.50 g, 12.0 mmol), copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol), and sodium L-ascorbate (0.20 g, 1.0 mmol).
-
Add Solvent: Add the solvent mixture of tert-butanol and water (1:1, 50 mL). Stir the suspension vigorously for 10-15 minutes at room temperature. The solution should turn a pale yellow/green color as the Cu(II) is reduced to Cu(I).
-
Substrate Addition: Slowly, over 20-30 minutes, add the previously prepared solution of 2-azidopyridine (~10.0 mmol in an appropriate solvent) to the stirring reaction mixture using a dropping funnel. Causality: A slow addition rate helps to control any potential exotherm and ensures the azide is consumed as it is added, preventing its accumulation.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting azide spot has been completely consumed (typically 4-12 hours).
-
Workup - Quenching and Copper Removal: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL) and ethyl acetate (50 mL). Shake well. The NH₄Cl solution will complex with the copper catalyst, facilitating its removal into the aqueous phase.
-
Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 40 mL) to remove residual water, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-amino-1-(pyridin-2-yl)-1,2,3-triazole.[17][18]
Application Notes & Field-Proven Insights
-
Catalyst System: The combination of CuSO₄ and sodium ascorbate is a robust and widely used system for generating the active Cu(I) catalyst in situ.[7] This avoids the need to handle potentially unstable Cu(I) salts. An excess of the reducing agent helps prevent oxidative homocoupling of the alkyne, a common side reaction.
-
Solvent Choice: A mixture of t-BuOH and water is often ideal for CuAAC reactions as it effectively solubilizes both the organic substrates and the inorganic copper catalyst system.[7]
-
Troubleshooting - Low Yield: If the reaction stalls or yields are low, potential causes include catalyst deactivation or poor solubility of starting materials. Degassing the solvent prior to use can sometimes help by removing dissolved oxygen that can oxidize the Cu(I) catalyst. If solubility is an issue, co-solvents like DMSO or DMF can be explored, although this may complicate the workup.
-
Structural Significance: The resulting molecule is a rich platform for further derivatization. The primary amine at the 4-position can be readily functionalized to build combinatorial libraries for screening. The pyridine nitrogen provides a key site for hydrogen bonding or metal coordination, which is often critical for binding to biological targets like enzymes or receptors.[1] The overall structure is relatively rigid and planar, which can be advantageous in drug design for entropic reasons.
References
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- Recent advances in triazole synthesis via click chemistry and their pharmacological applic
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Application Note & Protocol: High-Purity Recrystallization of Aminotriazole Derivatives
Abstract
This document provides a comprehensive guide to the recrystallization of aminotriazole derivatives, a critical purification step in the synthesis of many active pharmaceutical ingredients (APIs).[1][2] Aminotriazoles, as heterocyclic compounds, present unique challenges and opportunities in crystallization due to their polarity, hydrogen bonding capabilities, and varied solubility profiles.[3] This guide moves beyond a simple procedural list, delving into the core principles of solvent selection, the mechanics of crystal formation, and systematic troubleshooting. The protocols herein are designed to be self-validating, enabling researchers to rationally develop and optimize a robust recrystallization process for achieving high purity and desirable crystal morphology.
Introduction: The Critical Role of Purity for Aminotriazole Derivatives
Aminotriazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide range of therapeutic agents.[4][5] The efficacy and safety of any API are directly linked to its purity. Recrystallization stands as the most powerful and scalable technique for purifying solid organic compounds, removing impurities trapped within the crystal lattice of the crude product.[6][7]
The underlying principle of recrystallization is the difference in solubility of the target compound and its impurities in a chosen solvent system at different temperatures.[8] An ideal process involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution, followed by controlled cooling. As the solution cools, the solubility of the aminotriazole derivative decreases, forcing it out of solution to form a highly ordered crystal lattice. Soluble impurities, ideally, remain in the cooled solvent (the mother liquor) and are separated via filtration.[6][8]
Foundational Principles: Solvent Selection for Aminotriazoles
The success of any recrystallization hinges almost entirely on the choice of solvent. For aminotriazole derivatives, which are often polar and capable of extensive hydrogen bonding, this step is paramount.[3] An ideal solvent must satisfy several criteria.[9][10]
Core Criteria for an Effective Recrystallization Solvent:
-
High-Temperature Solubility: The aminotriazole derivative should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.[11]
-
Low-Temperature Insolubility: The compound should have very low solubility in the same solvent at low temperatures (e.g., room temperature or 0-4 °C) to maximize the recovery yield.[11]
-
Impurity Solubility Profile: Soluble impurities should remain soluble in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, even when hot (allowing for initial hot filtration).[9]
-
Chemical Inertness: The solvent must not react with the aminotriazole derivative.[10]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[10]
-
Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound being purified to prevent it from "oiling out" instead of crystallizing.
Solvent Selection Workflow for Aminotriazole Derivatives:
Due to their nature, polar solvents are often a good starting point for aminotriazoles.[3] The basic amino group may also allow for the use of slightly acidic solvent systems, though this can risk salt formation.[12] A systematic approach using small-scale solubility tests is crucial.
Table 1: Common Solvents for Aminotriazole Derivatives & Rationale
| Solvent | Polarity | Boiling Point (°C) | Rationale & Typical Use |
| Water | Very High | 100 | Excellent for highly polar, water-soluble aminotriazoles like Amitrole (3-AT).[13][14] Its high polarity can effectively exclude non-polar impurities. |
| Ethanol | High | 78 | A versatile solvent for compounds of intermediate polarity. Often used when water solubility is too high at room temperature. |
| Methanol | High | 65 | Similar to ethanol but can sometimes offer a better solubility differential. Its higher volatility aids in drying. |
| Acetonitrile | Medium-High | 82 | A good choice for many heterocyclic compounds; its polarity is suitable for dissolving aminotriazoles while often leaving impurities behind.[15] |
| Ethyl Acetate | Medium | 77 | Effective for less polar aminotriazole derivatives. Often used in mixed-solvent systems with hexane.[15][16] |
| Isopropanol | Medium-High | 82 | A good alternative to ethanol, with a slightly higher boiling point and different solubility characteristics. |
| Acetone/Water | Variable | 56-100 | A powerful mixed-solvent system. The polarity can be finely tuned by adjusting the ratio to achieve ideal solubility.[16] |
| Ethyl Acetate/Hexane | Variable | 69-77 | A common mixed-solvent system for purifying less polar compounds. The hexane acts as an "anti-solvent."[16][17] |
Experimental Workflow: A Step-by-Step Protocol
This protocol provides a generalized, robust procedure. Researchers must optimize solvent choice and volumes for their specific aminotriazole derivative.
Phase 1: Solvent System Selection
-
Preparation: Place approximately 20-30 mg of the crude aminotriazole derivative into several small test tubes.
-
Screening: To each tube, add a different candidate solvent (from Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility. A good candidate will show poor solubility at this stage.
-
Heating: Gently heat the tubes that showed poor solubility in a water or sand bath. Continue adding the corresponding solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Cooling: Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Evaluation: Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling. The ratio of solubility at high vs. low temperature is the key determinant of theoretical recovery.[18]
Phase 2: The Recrystallization Process
Caption: Workflow for the recrystallization of aminotriazole derivatives.
-
Dissolution: Place the crude aminotriazole derivative in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a boiling chip and the chosen solvent. Heat the flask on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved in the near-boiling solvent. Causality : Using the minimum amount of hot solvent is critical; excess solvent will reduce the final yield as more product will remain dissolved upon cooling.[19]
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% of the solute's weight) of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Use a pre-warmed funnel and flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[8] The process relies on two main stages: nucleation (the initial formation of stable crystal seeds) and crystal growth.[20]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent. Causality : The solvent must be ice-cold to minimize redissolving the purified crystals, which would lower the yield.[19]
-
Drying: Transfer the crystals to a watch glass and allow them to air-dry, or for more efficient drying, place them in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Problem | Observation | Probable Cause(s) | Solution(s) |
| No Crystals Form | Solution remains clear even after cooling in an ice bath. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase concentration and re-cool. 2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the meniscus.[21] b) Adding a "seed" crystal of the pure compound.[21] |
| "Oiling Out" | An oily liquid separates from the solution instead of solid crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution was cooled too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[21] 2. Consider a different solvent with a lower boiling point. |
| Low Yield | Very few crystals are recovered after filtration. | 1. Too much solvent was used during dissolution.[19] 2. The product was washed with solvent that was not ice-cold.[19] 3. Premature crystallization during hot filtration. 4. The compound has significant solubility in the cold solvent. | 1. Concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals. 2. Ensure wash solvent is ice-cold and used sparingly. 3. Re-evaluate the choice of solvent for a larger solubility differential. |
| Colored Crystals | The final crystals have a colored tint. | Colored impurities were not fully removed. | Repeat the recrystallization, incorporating the activated charcoal step (Protocol 3.2, Step 2). |
Conclusion
The recrystallization of aminotriazole derivatives is a technique that blends scientific principle with careful laboratory practice. By systematically selecting a solvent system based on solubility trials and meticulously controlling the rates of cooling and the volumes of solvent used, researchers can reliably achieve the high levels of purity required for pharmaceutical development and other high-stakes applications. This guide provides the foundational knowledge and a practical framework to troubleshoot and optimize this essential purification process.
References
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs.
- Recrystallization1. (n.d.). University of Missouri–St. Louis.
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
- How do you know which solvent is the best to use for recrystalliz
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization: Choosing Solvent & Inducing Crystalliz
- Solvent Selection and Recrystalliz
- Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- Recrystallization. (n.d.). University of California, Los Angeles.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
- From form to function: Crystallization of active pharmaceutical ingredients. (2008). AIChE Journal.
- 3-Amino-1,2,4-triazole. (n.d.). Wikipedia.
- 3-Amino-1,2,4-triazole | Solubility of Things. (n.d.). Solubility of Things.
- Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2011).
- How can I obtain good crystals of heterocyclic organic compounds? (2023).
- Amitrole. (n.d.). AERU, University of Hertfordshire.
- API Crystallization. (n.d.).
- Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI.
- Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025).
- Recrystallization. (n.d.). University of Wisconsin-Madison.
- 3-AMINO-1H-1,2,4-TRIAZOLE,95%. (n.d.).
- Determination of 3-amino-1,2,4-triazole (amitrole) in environmental waters by capillary electrophoresis. (2002).
- Studies on the formation of 4-aminotriazole derivatives from acyl hydrazides. (1960). The Journal of Organic Chemistry.
- Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles. (n.d.). Benchchem.
Sources
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- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Recrystallization [sites.pitt.edu]
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Troubleshooting & Optimization
Technical Support Center: Purification of Polar Aminotriazole Compounds
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Protocols for Polar Heterocycles
Introduction: The "Baseline" Problem
Aminotriazoles represent a specific class of "nightmare" compounds for purification. They possess a dual challenge:
-
High Polarity: They often elute at the void volume (
) in standard Reverse Phase (C18) chromatography. -
Basicity & Hydrogen Bonding: The nitrogen-rich triazole ring interacts aggressively with acidic silanols on normal phase silica, leading to irreversible adsorption or severe tailing (the "streak").
This guide synthesizes field-proven strategies to isolate these compounds, moving beyond standard protocols to address the specific physicochemical behavior of the aminotriazole scaffold.
Visual Decision Matrix: Method Selection
Before attempting a purification, determine your strategy based on solubility and polarity.[1]
Figure 1: Decision tree for selecting the optimal chromatographic mode based on aminotriazole solubility and polarity.
Module 1: Normal Phase Troubleshooting
The Issue: Your compound streaks from the baseline to the solvent front, or never elutes.
The Mechanism: Standard silica gel is slightly acidic (pH ~5). The basic amine and triazole nitrogens form strong hydrogen bonds and ionic interactions with surface silanols.
Protocol A: The "Tri-Solvent" System Do not use simple MeOH/DCM. You must suppress silanol activity.
-
Prepare Modifier: Mix Methanol and Ammonium Hydroxide (30% aq) in a 9:1 ratio. This is your "Polar Modifier."
-
Mobile Phase: Gradient of DCM (A) and the Modifier (B).
-
Gradient: 0% to 20% B. (Effective range: 0–2% NH
OH final concentration).
Protocol B: Amine-Functionalized Silica If the streak persists, switch stationary phases. Use KP-NH (Amino) silica cartridges.
-
Why: The surface is bonded with propyl-amine groups, creating a "base shield" that repels the basic aminotriazole, preventing adsorption.
-
Solvents: You can often use Hexane/Ethyl Acetate or DCM/MeOH without adding liquid ammonia, as the column itself provides the basicity [1].
Module 2: Reverse Phase (C18) & pH Control
The Issue: The compound elutes at the void volume (retention factor
The Mechanism:
Aminotriazoles are ionizable. At neutral/low pH, they are protonated (
Troubleshooting Q&A:
| Symptom | Probable Cause | Corrective Action |
| Elutes at Void ( | Compound is ionized (protonated). | Switch to High pH: Use 10mM Ammonium Bicarbonate (pH 10). This neutralizes the base, increasing hydrophobicity and retention. Ensure your column is pH stable (e.g., XBridge, Gemini). [2] |
| Split Peaks | Tautomerism or partial ionization. | Buffer Capacity: Increase buffer concentration to 20-50mM. Ensure pH is at least 2 units away from the pKa. |
| Broad/Tailing Peaks | Secondary silanol interactions. | Add Ion Pair: Use 0.1% TFA (Trifluoroacetic acid). Warning: Makes isolation difficult (see Module 4). |
Module 3: HILIC (The Gold Standard)
Context: When C18 fails to retain the compound even at high pH, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for polar heterocycles [3].
HILIC Workflow Diagram:
Figure 2: HILIC operational workflow. Note that water is the "strong" eluting solvent, opposite to Reverse Phase.[2][3]
Standard HILIC Protocol for Aminotriazoles:
-
Column: Bare Silica (high purity) or Amide-bonded phase.
-
Mobile Phase A: Acetonitrile (Weak solvent).
-
Mobile Phase B: 10mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.[4]8) in Water.
-
Gradient: Hold at 95% A for 2 mins, then ramp to 60% A over 15 mins.
-
Critical Step: Equilibration in HILIC takes longer than RP. Allow 20 column volumes before the next injection to re-establish the water layer on the silica surface [3].
Module 4: Isolation & Salt Removal
The Issue: You purified the compound using a buffer (Ammonium Formate/Bicarbonate) or TFA, and now you have a gum or salt contamination.
Technique: Free-Basing & Scavenging If you used TFA, your aminotriazole is likely a TFA salt.
-
Dissolution: Dissolve the salt in minimal MeOH.
-
Scavenging: Pass through a Carbonate-bonded silica cartridge (solid phase extraction). The carbonate retains the TFA; the free base aminotriazole elutes.
-
Evaporation: Use a rotary evaporator with a bath temp < 40°C.
-
Lyophilization: If the product is water-soluble, freeze-drying is superior to rotovap to obtain a fluffy solid rather than a gum.
Technique: Volatile Buffer Removal If using Ammonium Bicarbonate/Formate:
-
These are volatile, but often require repeated co-evaporation.
-
Protocol: Redissolve residue in MeOH/Toluene (1:1) and evaporate.[5][6] Repeat 3x. The azeotrope helps remove residual water and buffer salts.
References
-
Biotage. (2023).[2][7] What can I use to purify polar reaction mixtures? Retrieved from
-
Agilent Technologies. (2011).[2][8][9] Control pH During Method Development for Better Chromatography. Retrieved from
-
Thermo Fisher Scientific. HILIC Separations Technical Guide. Retrieved from
-
Teledyne ISCO. (2017).[10] Removing triethylamine from purified product.[10] Retrieved from
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. biotage.com [biotage.com]
- 3. agilent.com [agilent.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Triazolopyrimidine Synthesis
Welcome to the technical support center for the synthesis of triazolopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions for successful and efficient synthesis.
Introduction to Triazolopyrimidine Synthesis
Triazolopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of these molecules, while well-established, can present several challenges that may affect yield, purity, and reproducibility. This guide provides practical, experience-driven advice to help you overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of triazolopyrimidines, particularly the common cyclocondensation reaction between a 3-amino-1,2,4-triazole and a β-ketoester or equivalent dicarbonyl compound.
Problem 1: Low or No Product Yield
Q: I am not getting the expected yield of my triazolopyrimidine product. What are the possible causes and how can I improve it?
A: Low yield is one of the most common issues in organic synthesis. For triazolopyrimidine synthesis, several factors could be at play. Let's break down the potential causes and solutions:
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If starting material is still present, consider extending the reaction time. Be cautious, as prolonged heating can sometimes lead to decomposition or side product formation.
-
-
Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to degradation of reactants or products.
-
Solution: The optimal temperature can vary depending on the specific substrates and solvent used. A good starting point for the cyclocondensation is often refluxing in a high-boiling solvent like ethanol or acetic acid.[1] Some protocols suggest a two-step temperature profile: initial reaction at a lower temperature (e.g., 30-35 °C) followed by heating to reflux to drive the cyclization.
-
-
Incorrect Solvent: The choice of solvent is critical for solubility of reactants and for achieving the necessary reaction temperature.
-
Solution: Acetic acid is a common solvent that also acts as a catalyst.[1] Ethanol is another frequently used solvent, often with a basic or acidic catalyst. For less reactive substrates, higher boiling point solvents like DMF or n-butanol can be effective, but may require higher temperatures (e.g., 120-160 °C).[2]
-
-
Ineffective Catalyst: The reaction often requires a catalyst to proceed efficiently.
-
Solution: If using a neutral solvent like ethanol, the addition of a catalytic amount of a base (e.g., sodium ethanoate, triethylamine, DBU) or an acid (e.g., acetic acid) can significantly improve the reaction rate and yield.[2] The choice between acid and base catalysis can depend on the specific substrates.
-
-
Poor Quality of Starting Materials: Impurities in the 3-aminotriazole or the β-ketoester can interfere with the reaction.
-
Solution: Ensure your starting materials are pure. Recrystallize or purify them if necessary. The presence of water can also be detrimental, so using anhydrous solvents and reagents is recommended.
-
Problem 2: Formation of Multiple Products (Isomers and Side Products)
Q: My reaction mixture shows multiple spots on TLC, and my final product is impure. What are these other products and how can I avoid them?
A: The formation of multiple products is a common challenge, especially with the potential for isomeric products and side reactions.
Isomeric Byproducts:
The reaction between a 3-amino-1,2,4-triazole and an unsymmetrical β-ketoester can theoretically lead to two different regioisomers: the[4][5]triazolo[1,5-a]pyrimidine and the[4][5]triazolo[4,3-a]pyrimidine. The [1,5-a] isomer is generally the thermodynamically more stable and favored product.[6] However, the formation of the [4,3-a] isomer as a kinetic product is possible.
-
Dimroth Rearrangement: The[4][5]triazolo[4,3-c]pyrimidine isomer can undergo a Dimroth rearrangement to the more stable[4][5]triazolo[1,5-c]pyrimidine isomer, often under acidic or basic conditions.[6][7][8]
-
Solution: To favor the formation of the desired [1,5-a] isomer, you can:
-
Employ acidic conditions: Using acetic acid as a solvent or catalyst can promote the rearrangement of any initially formed [4,3-a] isomer to the more stable [1,5-a] product.
-
Increase reaction time and temperature: Allowing the reaction to reach thermodynamic equilibrium will favor the more stable isomer.
-
-
Common Side Products:
-
Uncyclized Intermediate: The initial condensation product, an enamine, may not fully cyclize.
-
Solution: Ensure sufficient heating and reaction time to drive the intramolecular cyclization and dehydration.
-
-
Self-condensation of β-ketoester: Under basic conditions, β-ketoesters can undergo self-condensation (Claisen condensation).[9][10][11]
-
Solution: Carefully control the stoichiometry of the base. Use a catalytic amount rather than a full equivalent if possible. Adding the base slowly to the reaction mixture can also help to minimize this side reaction.
-
-
Hydrolysis and Decarboxylation of β-ketoester: If water is present, especially under acidic or basic conditions at high temperatures, the β-ketoester can hydrolyze and decarboxylate.[12]
-
Solution: Use anhydrous reagents and solvents.
-
Problem 3: Difficulty in Product Purification
Q: My crude product is an oil or a sticky solid, and I'm having trouble purifying it by recrystallization.
A: Purification can be challenging, but with the right approach, you can obtain a pure product.
Purification Strategies:
-
Recrystallization: This is the most common method for purifying solid organic compounds.[13][14]
-
Solvent Selection: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13][14] Common solvents for recrystallizing triazolopyrimidines include ethanol, methanol, ethyl acetate, or mixtures of these with a less polar solvent like hexanes.[15]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities and then hot filter the solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[16]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a powerful purification technique.[3]
-
Solvent System: A common eluent system for triazolopyrimidines is a mixture of ethyl acetate and hexanes. The polarity can be adjusted based on the polarity of your specific compound.
-
-
Work-up Procedure: A proper work-up is crucial for obtaining a clean crude product.
-
Aqueous Wash: After the reaction is complete, quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate can help remove inorganic salts and water-soluble impurities.[1]
-
Drying: Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating it.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of[4][5]triazolo[1,5-a]pyrimidines from 3-amino-1,2,4-triazole and a β-ketoester?
A1: The reaction proceeds through a multi-step mechanism:
-
Initial Condensation: The exocyclic amino group of the 3-amino-1,2,4-triazole acts as a nucleophile and attacks the keto-carbonyl of the β-ketoester. This is followed by dehydration to form an enamine intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the triazole ring then attacks the ester carbonyl group in an intramolecular fashion.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of alcohol and a molecule of water to form the final aromatic[4][5]triazolo[1,5-a]pyrimidine ring system.
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the solvent and the specific substrates.
-
In alcoholic solvents (e.g., ethanol): A moderately strong base like sodium ethanoate or a non-nucleophilic organic base like triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is often effective.
-
In aprotic solvents (e.g., DMF): Stronger bases like potassium carbonate can be used. The amount of base is also important. A catalytic amount is usually sufficient to promote the reaction without causing significant side reactions.
Q3: Can I use microwave synthesis for this reaction?
A3: Yes, microwave-assisted synthesis can be a very effective method for preparing triazolopyrimidines. It often leads to significantly shorter reaction times and can improve yields.[5] The optimal temperature and time for microwave synthesis need to be determined empirically for each specific reaction. A typical starting point could be 140-160°C for 30-90 minutes.[5]
Q4: How can I confirm the structure of my product and distinguish between isomers?
A4: Spectroscopic methods are essential for structure elucidation.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure of your product. The chemical shifts and coupling patterns of the protons and carbons will be distinct for different isomers. Careful analysis of the spectra, including 2D NMR techniques like HMBC and HSQC, can help you definitively assign the structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: This can help identify key functional groups in your molecule.
-
X-ray Crystallography: If you can grow a single crystal of your product, X-ray crystallography provides unambiguous proof of its structure and stereochemistry.[17]
Data and Protocols
Table 1: Recommended Reaction Conditions for Triazolopyrimidine Synthesis
| Starting Materials | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 3-Aminotriazole, Ethyl Acetoacetate | Acetic Acid | None (solvent is catalyst) | 120 (reflux) | 12-16 | ~95 | [1] |
| 3,5-Diaminotriazole, Ethyl 3-oxo-3-phenylpropanoate | Ethanol | Sodium Ethanoate | Reflux | 12 | 79 | |
| 3-Aminotriazole, 2-(3-chlorobenzylidene)malononitrile | Water | DBU | Reflux | 0.08 (5 min) | 93 | |
| 3-Aminotriazole, Ethyl 4,4,4-trifluorobut-2-ynoate | Methanol | None | 50 | 12 | 72 | |
| 3-Aminotriazole, Aryl Aldehyde, 3-indolyl-3-oxopropanenitrile | DMF | Triethylamine | 120 | 10 | High | [2] |
Experimental Protocol: General Procedure for the Synthesis of a 5,7-disubstituted-[4][5][6]triazolo[1,5-a]pyrimidine
-
To a solution of 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid, add the appropriate β-dicarbonyl compound (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 120°C) and monitor the progress by TLC. The reaction is typically complete within 12-16 hours.[1]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure triazolopyrimidine.
Visualizing the Workflow
General Workflow for Triazolopyrimidine Synthesis and Troubleshooting
Caption: A flowchart illustrating the general workflow for triazolopyrimidine synthesis, from reagent selection to characterization, including key troubleshooting checkpoints.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to systematically troubleshoot low product yield in triazolopyrimidine synthesis.
References
- Mrayej, H. E., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74.
- Hibot, A., Oumessaoud, A., Hafid, A., & Khouili, M. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ChemistrySelect, 8(31), e202301192.
- Zuniga, E. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 25(14), 3922-3946.
- Anonymous. (2024).
- Radwan, M., Alminderej, F., Tolan, H., & Awad, H. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of Applied Pharmaceutical Science, 10(09), 012-022.
- Costantino, L., & Barlocco, D. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Future Medicinal Chemistry, 11(16), 2149-2166.
-
Abdel-Wahab, B. F., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(18), 4238.
- Hameda, A. A., El-Ashry, E. H., Zeid, I. F., & Badr, H. F. (2009). The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. Journal of Chemical Research, 2009(1), 43-46.
-
Anonymous. (n.d.). Design, Synthesis, and Evaluation of An Anti-trypanosomal[4][5]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. National Institutes of Health.
-
Anonymous. (2021). Synthesis of[4][5]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate.
- Anonymous. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts.
- Pokhodylo, N. T., & Matiichuk, V. S. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Pharmacia, 68(2), 435-449.
- Anonymous. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PubMed Central.
- Anonymous. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
Anonymous. (2014). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[4][5]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journals.
- Anonymous. (2025). (PDF) Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies.
- Anonymous. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
- Anonymous. (n.d.).
- Anonymous. (2011). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists. PubMed Central.
- Anonymous. (n.d.).
-
Anonymous. (2022). Design, Synthesis and Biological Evaluation of[4][5]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI.
- Anonymous. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
- Anonymous. (2007). Cyclocondensation of 3Amino1,2,4-triazoles with Esters of Substituted Cinnamic Acids and Aromatic Unsaturated Ketones.
- Anonymous. (2014).
- Anonymous. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
- Anonymous. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. aklectures.com [aklectures.com]
- 13. mt.com [mt.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. researchgate.net [researchgate.net]
- 16. How To [chem.rochester.edu]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Hydrazide-Based 1,2,4-Triazole Synthesis
Ticket ID: TRIAZ-OPT-2024 Subject: Minimizing Side Products & Controlling Selectivity (O- vs N-Cyclization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]
Executive Summary: The "O vs N" Selectivity Challenge
The synthesis of 1,2,4-triazoles starting from hydrazides is a cornerstone reaction in medicinal chemistry (e.g., synthesis of Letrozole, Fluconazole).[2] However, the reaction is notorious for a specific competitive pathway: the formation of 1,3,4-oxadiazoles .[2]
The core issue is a kinetic vs. thermodynamic battle at the cyclodehydration stage.[1][2] Both the carbonyl oxygen and the primary amine (or hydrazine nitrogen) can act as nucleophiles.[1][2][3] If the oxygen attacks the electrophilic carbon (imidate/amidine), you form the oxadiazole.[1][2] If the nitrogen attacks, you form the triazole.[2][3][4]
This guide provides the mechanistic grounding and troubleshooting steps to force the N-cyclization pathway and minimize common side products like linear acylamidrazones and tetrazines.[1][2]
Mechanistic Diagnostic: Where the Reaction Diverges
To fix the impurity profile, we must visualize the divergence point.[2] The diagram below illustrates the critical "Decision Node" where the intermediate acylamidrazone either cyclizes correctly (Path A) or incorrectly (Path B).
Caption: Mechanistic divergence in hydrazide cyclization. Path A (Green) is the target; Path B (Red) is the primary competitive side reaction driven by hydrolysis or insufficient amine nucleophilicity.[1][2]
Troubleshooting Guide (FAQ & Root Cause Analysis)
Issue #1: "I isolated the 1,3,4-Oxadiazole instead of the Triazole."
Diagnosis: This is the classic Pellizzari vs. Einhorn competition. The cyclization step involves the elimination of a small molecule.[1][2]
-
Root Cause A (Moisture): If water is present during the cyclization of the acylamidrazone intermediate, hydrolysis favors the thermodynamic oxadiazole product.[1][2]
-
Root Cause B (Low Amine Concentration): In the reaction of hydrazides with nitriles/imidates, you often need an external amine source (or ammonia).[1][2] If the amine concentration is low, the carbonyl oxygen of the hydrazide acts as the nucleophile (intramolecular O-attack) because it is proximally favored, even if less nucleophilic than the external amine.[2]
Corrective Action:
-
Switch to Amidine Reagents: Instead of using a Nitrile + Acid catalyst, use an Amidine (e.g., Acetamidine hydrochloride) or an Imidate .[1][2] Amidines provide the extra nitrogen atom required for the ring and create a "nitrogen-rich" environment that statistically favors N-attack [1].[1]
-
Dielectric Heating: Switch to microwave irradiation (MW). MW heating (140–160°C) often favors the higher activation energy barrier of the N-cyclization over the lower barrier O-cyclization [2].[1][2]
-
One-Pot Transamidation: If starting from an oxadiazole (formed accidentally), you can convert it to a triazole by heating with a primary amine in a sealed tube (150°C).[1][2] This is a known ring transformation [3].[1][2]
Issue #2: "The reaction stalled at the linear intermediate (Acylamidrazone)."
Diagnosis: The intermediate has formed, but the ring closure (dehydration/elimination) is kinetically inhibited.
-
Root Cause: Steric hindrance around the hydrazide carbonyl or the electrophilic carbon prevents the conformational flip required for cyclization.[1][2]
Corrective Action:
-
Increase Temperature/Solvent: Switch from Ethanol (reflux 78°C) to n-Butanol (reflux 117°C) or Diglyme . The cyclization often requires temperatures >100°C.[1][2]
-
Add a Dehydrating Agent: If the leaving group is water (e.g., in Pellizzari reaction), add a scavenger like molecular sieves or use HMDS (Hexamethyldisilazane) as a silylating agent to activate the oxygen for elimination [4].[1][2]
Issue #3: "I see a deep red/orange impurity (Tetrazine)."
Diagnosis: Oxidative dimerization.[1][2]
-
Root Cause: If using hydrazine hydrate or unsubstituted hydrazides in the presence of air or oxidants (like Cu(II) without sufficient reductant), the intermediate hydrazones can couple to form dihydrotetrazines, which oxidize to tetrazines.[2]
Corrective Action:
-
Degas Solvents: Sparge reaction solvents with Argon/Nitrogen.
-
Stoichiometry Check: Ensure a slight excess of the electrophile (Nitrile/Imidate) to consume the hydrazide quickly, preventing self-reaction.[1][2]
Optimized Protocol: The "Modified Pellizzari" Route
This protocol is designed to maximize N-selectivity by using an Imidate salt, which is more reactive than a nitrile and minimizes oxadiazole formation.[1][2]
Target: 3,5-Disubstituted-1,2,4-Triazole Scale: 1.0 mmol[1][2]
| Reagent | Equivalents | Role |
| Aryl Hydrazide | 1.0 | Nucleophile |
| Ethyl Imidate HCl | 1.2 | Electrophile (Activated Nitrile) |
| Triethylamine (TEA) | 2.5 | Base (Scavenges HCl) |
| Acetonitrile (ACN) | Solvent | Polar Aprotic (Dry) |
Step-by-Step Workflow:
-
Imidate Formation (Pre-step): If the imidate is not commercial, dissolve your Nitrile (1.2 eq) in dry Ethanol.[1][2] Cool to 0°C. Bubble dry HCl gas for 30 mins. Stir overnight. Evaporate to dryness to get the Ethyl Imidate Hydrochloride.[1][2]
-
Coupling: Suspend the Aryl Hydrazide (1.0 eq) and Ethyl Imidate HCl (1.2 eq) in dry ACN (5 mL).
-
Base Addition: Add TEA (2.5 eq) dropwise. Note: The solution may warm up.[1][2]
-
Cyclization:
-
Workup: Cool to RT. Pour into ice water. The triazole usually precipitates.[1][2][5] Filter and wash with cold water.[1][2]
References
-
Potts, K. T. (1961).[1][2][6] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.[1][2] Link[1][2]
-
Shelke, G. M., et al. (2015).[1][2][7] A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide under Microwave Irradiation.[2][7] Synlett, 26, 404-407.[1][2][7] Link[1][2]
-
Castanedo, G. M., et al. (2011).[1][2][7] Rapid Access to Highly Diverse 1,3,5-Trisubstituted 1,2,4-Triazoles.[1][2][7] The Journal of Organic Chemistry, 76(4), 1177–1179.[2] Link[1][2]
-
Yeung, K. S., et al. (2005).[1][2][8] A base-catalyzed, direct synthesis of 3,5-disubstituted 1,2,4-triazoles from nitriles and hydrazides.[1][2][8] Tetrahedron Letters, 46(20), 3429-3432.[1][2] Link[1][2]
-
Brunner, K. (1915).[1][2][6] Eine neue Darstellungsweise von Triazolen. Monatshefte für Chemie, 36, 509–534.[2] Link[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 3. benchchem.com [benchchem.com]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. scispace.com [scispace.com]
Technical Support Center: NMR Analysis of Pyridyl-Triazole Tautomers
Current Status: Operational Subject: Troubleshooting Broad Signals, Missing Peaks, and Tautomer Assignment in Pyridyl-1,2,4-Triazole Amines Assigned Specialist: Senior Application Scientist, Structural Elucidation Group
Executive Summary & Core Challenge
The "Ghost Peak" Phenomenon: Researchers characterizing 2-pyridyl-1,2,4-triazole amines frequently encounter "missing" or severely broadened NMR signals. This is rarely a purity issue. It is a kinetic issue caused by intermediate chemical exchange between tautomeric forms on the NMR time scale.
This system exhibits two distinct types of dynamic equilibrium:
-
Annular Tautomerism: Proton migration among the triazole ring nitrogens (
). -
Amine-Imine Tautomerism: Proton exchange between the exocyclic amine and the ring nitrogens.
The Solution Path:
To resolve these signals, you must shift the exchange rate out of the intermediate regime (via Variable Temperature NMR) or utilize nuclei with larger chemical shift dispersion (via
Interactive Troubleshooting Modules
Module A: Signal Broadening & Disappearance
Symptom:
-
"My proton spectrum is clean, but the NH signal is a broad hump or completely invisible."
-
"Carbon signals for the triazole ring are missing or extremely weak."
Root Cause:
The exchange rate (
Diagnostic Workflow:
Figure 1: Decision tree for resolving broad NMR signals in tautomeric systems.
Action Plan:
-
Switch Solvent: If in
, switch to DMSO-d6 . DMSO acts as a hydrogen bond acceptor, often "locking" the proton in a specific position or slowing exchange enough to sharpen signals [1]. -
Run VT-NMR:
-
Heating (+40°C to +80°C): Pushes the system into Fast Exchange . The broad peak will sharpen into a single "average" peak. Use for purity confirmation.
-
Cooling (-20°C to -60°C): Pushes the system into Slow Exchange . The broad peak will split into two distinct sets of sharp peaks representing the individual tautomers. Use for structural assignment.
-
Module B: Distinguishing Amine vs. Imine Forms
Symptom: "I see the peaks, but I cannot prove if I have the amino-triazole or the imino-dihydrotriazole."
Technical Insight:
Proton chemical shifts are unreliable due to concentration dependence. Nitrogen-15 (
Data Reference Table:
| Nitrogen Type | Hybridization | Typical Shift (ref. | Typical Shift (ref. |
| Pyridine-like (C=N-C) | -60 to -120 ppm | 260 to 320 ppm | |
| Pyrrole-like (C-NH-C) | -170 to -240 ppm | 140 to 210 ppm | |
| Exocyclic Amine (-NH2) | -280 to -340 ppm | 40 to 100 ppm | |
| Exocyclic Imine (=NH) | -150 to -200 ppm | 180 to 230 ppm |
Protocol:
-
Pulse Sequence: hmbcgpndqf (Gradient selected HMBC with low-pass J-filter).
-
Optimization: Set long-range coupling constant (
) to 6-8 Hz (standard) or 3-5 Hz (to catch weak correlations across H-bonds). -
Interpretation:
-
Amine Form: The exocyclic
protons will show correlations to the ring carbons, but the ring nitrogens will appear in the "Pyridine-like" region (-60 to -120 ppm). -
Imine Form: The ring nitrogen will be protonated (Pyrrole-like, -170 to -240 ppm), and the exocyclic nitrogen will shift downfield.
-
Scientific Mechanism & Visualization
The Tautomeric Equilibrium: In 2-pyridyl-1,2,4-triazoles, the Amino (A) form is generally aromatic and stable. However, the Imino (B) form can be stabilized by intramolecular hydrogen bonding with the pyridyl nitrogen, forming a pseudo-six-membered ring.
Figure 2: Equilibrium between Amino and Imino tautomers. The exchange rate determines the NMR linewidth.
Standard Operating Procedures (SOPs)
SOP-01: Variable Temperature (VT) NMR Setup
Use this when signals are broad.
-
Sample Prep: dissolve 5-10 mg of compound in 0.6 mL DMSO-d6 (high boiling point, good solubility).
-
Initial Scan: Acquire a standard 1H spectrum at 298 K (25°C).
-
Stepwise Heating:
-
Increase temperature in 10 K increments (310 K, 320 K, 330 K).
-
Allow 5 minutes for thermal equilibration at each step.
-
Shim Check: Re-shim the Z1 and Z2 coils at every temperature step (convection currents ruin shimming).
-
-
Endpoint: Continue until the broad peak sharpens maximally (Fast Exchange Limit).
-
Safety: Do not exceed 380 K (107°C) for DMSO to avoid probe damage or sample degradation.
SOP-02: 15N-HMBC for Tautomer Assignment
Use this for final structural proof.
-
Concentration: High concentration is required (>20 mg/0.6 mL) due to low natural abundance of
(0.37%). -
Parameter Setup:
-
Set CNST13 (coupling constant) to 5 Hz.
-
Set NS (Number of Scans) to at least 64 or 128.
-
Set TD (Time Domain) in F1 dimension to 128-256 for sufficient resolution.
-
-
External Referencing:
-
Use a sealed capillary of nitromethane (
, 0 ppm) or liquid ammonia ( , 0 ppm). -
Virtual Reference: Most modern spectrometers (Bruker/Varian) can calculate the
zero-point based on the lock signal (Xi scale). Ensure this is activated to avoid manual calibration errors.
-
References
-
Claramunt, R. M., et al. (2006). "The structure of 3(5)-amino-1,2,4-triazole." Arkivoc, (v), 5-11.
-
Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products, 63(4), 543-585.
-
Alkorta, I., & Elguero, J. (2024).[1] "Stereochemical and Computational NMR Survey of 1,2,3-Triazoles." Molecules, 29(9), 2134.
- Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (General Reference for Exchange NMR).
Sources
Technical Support Center: Purification of Pyridyl-Triazole Ligands
Current Status: Operational Topic: Removal of Transition Metal Impurities (Cu, Ru, Pd) Ticket Priority: High (Impacts downstream catalytic activity and biological toxicity)
Welcome to the Purification Hub
The Core Problem: You have synthesized a pyridyl-triazole derivative—likely via CuAAC (Click Chemistry) or Cross-Coupling. The problem is that your product is designed to be a high-affinity ligand. It is doing its job too well, binding to the catalyst (Copper, Palladium, or Ruthenium) used to create it.
Standard silica columns often fail here. The metal-ligand complex streaks, contaminating your fractions. This guide provides chemically grounded protocols to break that coordination bond and isolate the metal-free ligand.
Module 1: Diagnosis & Detection
Before attempting aggressive purification, confirm the nature of the impurity.
Is it Metal Contamination?
| Indicator | Symptom | Mechanism |
| NMR Appearance | Broadened proton signals, particularly near the triazole/pyridine nitrogen. | Paramagnetic relaxation enhancement (PRE) caused by Cu(II) or Ru(III). |
| Visual Color | Green/Blue tint (Copper) or Grey/Black particulates (Palladium). | d-d orbital transitions in the coordinated metal complex. |
| Solubility | Unexpected insolubility in organic solvents (e.g., | Formation of polymeric metal-bridged networks. |
| Mass Spec | Isotopic patterns matching Cu ( | Stable adduct formation |
Module 2: The "Chemical Wash" Protocols (Liquid-Liquid Extraction)
Best For: Ligands soluble in organic solvents (
Protocol A: The Ammonia Strip (Highly Recommended for Copper)
EDTA is the standard recommendation, but for nitrogen-rich ligands like pyridyl-triazoles, aqueous ammonia is often superior. It forms the highly stable, water-soluble tetraamminecopper(II) complex,
Step-by-Step:
-
Dissolve crude ligand in a non-miscible organic solvent (DCM or Chloroform are best; EtOAc can coordinate Cu, reducing efficiency).
-
Wash the organic phase with 10% aqueous
. -
Observation: The aqueous layer should turn bright blue (Cu-Ammonia complex).
-
Repeat wash until the aqueous layer remains colorless (typically 3–5 cycles).
-
Perform a final wash with Brine to remove residual ammonia.
-
Dry over
and concentrate.
Protocol B: The EDTA/Chelation Wash
If your product is sensitive to the high pH of ammonia, use EDTA.
-
Prepare a 0.1 M Disodium EDTA solution. Adjust pH to ~7–8 with NaOH (EDTA works best when deprotonated).
-
Wash the organic phase vigorously for at least 15 minutes per cycle. Note: Kinetic exchange is slow; vigorous stirring is required.
-
Troubleshooting: If the color persists, add a small amount of Sodium Diethyldithiocarbamate (highly specific for Cu) to the wash, though this may precipitate Cu-complexes that require filtration.
Module 3: Solid-Supported Scavengers (The Industry Standard)
Best For: Scale-up (>1g), valuable APIs, or when liquid extraction fails (emulsions).
The Logic: Instead of relying on passive equilibrium, we use a resin with a binding constant (
Scavenger Selection Table
| Metal Impurity | Recommended Resin | Functional Group | Why? |
| Copper (Cu) | Si-Thiol or Si-TMT | Mercaptopropyl / Trimercaptotriazine | Thiols bind soft metals (Cu, Pd) irreversibly. TMT is more selective; Thiol is a generalist. |
| Palladium (Pd) | Si-TMT | Trimercaptotriazine | Highest affinity for Pd; prevents leaching. |
| Ruthenium (Ru) | Si-Thiourea | Thiourea | Specific affinity for Ru species. |
Protocol: Batch Mode Scavenging
-
Dissolve crude product in THF, MeOH, or DMF (10 mL/g).
-
Add Si-Thiol or Si-TMT (3–4 equivalents relative to expected metal content, or 10-50 wt% of crude mass).
-
Heat & Stir: Stir at 40–50°C for 4–12 hours. Heat is crucial to overcome the activation energy of ligand exchange.
-
Filter: Pass through a Celite pad or a fritted glass filter.
-
Analyze: Check NMR/ICP-MS. If metal remains, repeat with fresh resin.
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying pyridyl-triazole ligands based on physical state and impurity type.
Figure 1: Purification Decision Tree. Selects the optimal pathway based on product solubility and metal type.
Module 5: Frequently Asked Questions (FAQs)
Q: My product is water-soluble (e.g., a triazole-linked peptide). I can't do an extraction. What now? A: You cannot use liquid-liquid extraction.
-
Method 1 (Dialysis): Dialyze your product against a buffer containing 10–50 mM EDTA for 24 hours, then dialyze against pure water to remove the EDTA [1].
-
Method 2 (C18 Sep-Pak): Load onto a C18 cartridge. Wash with water (to remove free Cu salts), then wash with 50mM EDTA, then elute product with MeOH/Water.
Q: I ran a silica column, and my product is stuck at the top as a blue/green band. A: The silica has deprotonated your triazole/pyridine, creating a tight binding site for the copper, which then adheres to the silica.
-
The Fix: Flush the column with a mobile phase containing 1% Triethylamine (TEA) or 1%
. The base competes for the protons and helps disrupt the metal coordination, allowing the product to elute.
Q: Why is Si-TMT better than Si-Thiol for Palladium? A: TMT (Trimercaptotriazine) has a pKa ~6, making it an effective scavenger without being too basic. It forms a highly stable 1:1 complex with Pd(II). Standard thiols can sometimes be oxidized by Pd(II) to disulfides, releasing the metal back into solution [2].
Q: Can I just use sulfide salts (Sodium Sulfide)?
A: Technically yes, it precipitates CuS (black solid). Warning: This releases
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.
-
Biotage AB. (2023). Metal Scavengers: User Guide and Selection Charts. Biotage Technical Literature.
-
Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. (Explains the high affinity of triazoles for Cu).
-
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions.[1][2][3] ACS Publications.
Sources
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of Aminotriazoles: A Comparative Technical Guide
Executive Summary
Aminotriazoles, particularly 3-amino-1,2,4-triazole (3-AT) and its isomer 4-amino-1,2,4-triazole (4-AT) , represent a significant analytical challenge due to their high polarity, low molecular weight, and nitrogen-rich heterocyclic structure. These properties often lead to poor retention on standard C18 phases and complex fragmentation patterns governed by tautomerism rather than simple charge localization.
This guide provides a definitive comparison of fragmentation pathways, differentiating isomers through specific neutral losses. It establishes a self-validating HILIC-MS/MS workflow designed to overcome the ion suppression and retention issues common in reversed-phase analysis.
Part 1: Mechanistic Foundations
The Nitrogen Paradox
Unlike carbon-rich pharmacophores, aminotriazoles are "nitrogen-dense." This density invalidates standard "even-electron" fragmentation rules often used in small molecule analysis. The stability of the aromatic triazole ring requires higher collision energies (CE) to fracture, yet once the ring opens, fragmentation is rapid and extensive.
Tautomerism and Protonation
The fragmentation pathway is dictated by the site of protonation in the electrospray source (ESI).
-
3-amino-1,2,4-triazole (3-AT): Exists in equilibrium between the amine and imine forms. Protonation preferentially occurs at the ring nitrogen (N4 or N2), destabilizing the adjacent bonds and promoting Ring-Opening Retro-Cycloaddition (RORC).
-
4-amino-1,2,4-triazole (4-AT): The exocyclic amino group is bonded directly to a ring nitrogen. This N-N bond is chemically distinct, leading to a high propensity for
ejection—a key diagnostic differentiator.
Fragmentation Pathway Visualization
The following diagram illustrates the primary fragmentation mechanism for 3-amino-1,2,4-triazole under ESI conditions.
Figure 1: Mechanistic pathway of 3-amino-1,2,4-triazole fragmentation showing competitive loss of Ammonia vs. Hydrogen Cyanide.
Part 2: Comparative Fragmentation Analysis
This section objectively compares the mass spectral behavior of aminotriazoles across ionization modes and isomeric forms.
Ionization Comparison: ESI vs. EI
The choice of ionization source fundamentally alters the observed spectrum.
| Feature | Electrospray Ionization (ESI) | Electron Impact (EI) |
| Energy Regime | Soft Ionization (Thermal) | Hard Ionization (70 eV) |
| Dominant Ion | ||
| Key Mechanism | Proton-driven rearrangement | Radical-induced shattering |
| Sensitivity | High (Femtogram range) | Moderate (Nanogram range) |
| Application | LC-MS quantitation in biofluids | GC-MS library matching |
| Major Fragment | m/z 58 (Loss of HCN) | m/z 57 (Loss of HCN from |
Isomeric Differentiation: 3-AT vs. 4-AT
Distinguishing the 3-amino and 4-amino isomers is critical in synthesis and metabolic studies. They share the same molecular weight (84 Da) but exhibit distinct "fingerprint" losses due to symmetry differences.
| Isomer | Structure Note | Primary Diagnostic Loss | Secondary Fragment |
| 3-amino-1,2,4-triazole | Asymmetric ( | Loss of | Loss of HCN (-27 Da) Transition: |
| 4-amino-1,2,4-triazole | Symmetric ( | Loss of | Loss of |
Causality: The 4-amino isomer possesses a direct N-N hydrazine-like bond. Upon excitation, this bond is energetically favorable to cleave, ejecting stable
Part 3: Experimental Protocols (HILIC-MS/MS)
Directive: Do not use C18 columns for aminotriazoles. Their high polarity (
Validated HILIC Workflow
The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure retention and sensitivity.
Figure 2: HILIC-MS/MS Workflow ensuring retention of polar aminotriazoles.
Step-by-Step Methodology
-
Column Selection:
-
Stationary Phase: Amide-bonded silica or Zwitterionic (ZIC-HILIC).
-
Reasoning: Amide phases interact via hydrogen bonding with the amino group of the triazole, providing superior peak shape compared to bare silica.
-
-
Mobile Phase Composition:
-
Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: Start at 95% B. Hold for 1 min. Ramp to 50% B over 5 mins. Re-equilibrate at 95% B for 4 mins.
-
Critical: High organic start is essential for HILIC retention.
-
-
Mass Spectrometer Settings (Triple Quadrupole):
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 kV (Lower voltage reduces in-source fragmentation).
-
Desolvation Temperature: 350°C (Aminotriazoles are thermally stable).
-
Collision Energy (CE):
-
For m/z 85
58: 15-20 eV. -
For m/z 85
68: 10-15 eV (Softer energy preserves the amine).
-
-
Part 4: Data Interpretation & References
Diagnostic Transition Table
Use this table to program Multiple Reaction Monitoring (MRM) methods.
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Interpretation |
| 3-AT (Quant) | 85.1 | 58.0 | 18 | Loss of HCN (Ring cleavage) |
| 3-AT (Qual) | 85.1 | 68.0 | 12 | Loss of |
| 4-AT (Quant) | 85.1 | 57.0 | 20 | Loss of |
| Amitrole (Herbicide) | 85.1 | 43.0 | 25 | Deep fragmentation (Ring shatter) |
References
-
National Institutes of Health (NIH). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]
-
Waters Corporation. (2023). HILIC as an Alternative Separation Mode for Polar Analytes. Retrieved from [Link]
UV-Vis Absorption Spectra of Pyridyl-Triazole Metal Complexes: A Comparative Technical Guide
Executive Summary: The "Click" Ligand Revolution
In the landscape of coordination chemistry, 2-pyridyl-1,2,3-triazole (pytri) ligands have emerged as a potent alternative to the classical 2,2'-bipyridine (bpy) scaffold. Synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" chemistry, these ligands offer modular tunability that bpy lacks.
However, substituting a pyridine ring with a triazole ring introduces distinct electronic perturbations.[1] This guide objectively compares the UV-Vis absorption performance of pyridyl-triazole complexes against the industry-standard bipyridine analogues, focusing on Ruthenium(II) and Iridium(III) platforms. We analyze the trade-offs between spectral coverage, molar absorptivity (
Fundamental Electronic Mechanisms[2]
To interpret the spectra, one must understand the ligand field influence of the 1,2,3-triazole ring compared to pyridine.
Sigma-Donor / Pi-Acceptor Balance
The 1,2,3-triazole ring is a stronger
-
HOMO Effect: The strong
-donation destabilizes the metal-centered orbitals (HOMO), raising their energy. -
LUMO Effect: The weaker
-accepting ability (due to the electron-rich nature of the triazole) raises the energy of the ligand-centered orbitals (LUMO) even more significantly than the HOMO.
Net Result: The HOMO-LUMO gap (
Isomerism: Regular vs. Inverse
A critical distinction in this class of ligands is the connectivity of the triazole ring:
-
Regular (C4-linked): The pyridine is attached to the C4 carbon of the triazole.
-
Inverse (N1-linked): The pyridine is attached to the N1 nitrogen of the triazole.
This structural variation profoundly affects the electronic landscape and stability, as detailed in Section 3.
Comparative Analysis: Ru(II) Complexes
The following table contrasts the standard [Ru(bpy)
Table 1: Spectral & Physical Comparison of Ru(II) Complexes
| Feature | [Ru(bpy) | [Ru(bpy) | [Ru(bpy) |
| ~452 nm | ~440–445 nm (Blue-shifted) | ~455–465 nm (Red-shifted) | |
| Molar Absorptivity ( | 14,600 M | ~10,000–12,000 M | ~11,000–13,000 M |
| Ligand Field Strength | High | Higher (Strong | Moderate |
| Photostability | Excellent | Excellent | Poor (Ligand ejection) |
| Synthesis Modular | Low | High (Click Chemistry) | High (Click Chemistry) |
Critical Insight: While the Inverse isomer offers a desirable red-shift (better for biological tissue penetration), it suffers from thermal and photochemical instability in Ru(II) architectures, often ejecting the ligand upon irradiation. The Regular isomer is robust but requires conjugation extension (e.g., adding phenyl groups) to match the absorption window of bpy.
Visualizing the Electronic Pathway
The following diagram illustrates the energy level perturbations caused by substituting a pyridine ring with a triazole ring.
Figure 1: Simplified Molecular Orbital diagram showing the origin of the blue shift in regular pyridyl-triazole complexes. The destabilization of the LUMO is the dominant factor.
Iridium(III) Complexes: The PDT Advantage
For drug development professionals, Iridium(III) pyridyl-triazole complexes offer superior properties for Photodynamic Therapy (PDT) compared to Ruthenium.
-
Spin-Orbit Coupling: Iridium's heavy atom effect facilitates strong spin-orbit coupling, allowing direct population of the triplet state (
MLCT). -
Spectral Features:
-
UV Region: Intense Ligand-Centered (LC) transitions.[2]
-
Tail Region (>490 nm): A distinct, weak absorption tail corresponding to the spin-forbidden
transition. This allows for excitation with lower-energy light, which is less damaging to healthy tissue.
-
-
Tunability: By attaching coumarin or naphthalimide fluorophores to the triazole backbone ("Click" advantage), the absorption can be extended into the therapeutic window (600–800 nm) .
Experimental Protocol: Accurate Spectral Determination
To ensure data integrity (E-E-A-T), follow this self-validating protocol for determining Molar Absorptivity (
Materials & Solvents[6]
-
Standard Solvent: Spectroscopic grade Acetonitrile (MeCN) is preferred for initial characterization due to its non-coordinating nature.[3]
-
Biological Buffer: For PDT studies, use PBS (pH 7.4) with <1% DMSO to ensure solubility.[3] Note: Water can quench excited states and shift solvatochromic bands.
Workflow
Figure 2: Workflow for precise determination of molar extinction coefficients.
Critical Checkpoints
-
Baseline Correction: Always run a solvent blank.[3]
-
Linearity Check: If Absorbance > 1.0, dilute the sample. Non-linearity due to aggregation is common with planar aromatic ligands at high concentrations.
-
Solvatochromism: Compare spectra in MeCN vs. CH
Cl . A significant shift indicates a Charge Transfer (CT) character, confirming the MLCT assignment.
Conclusion
Pyridyl-triazole metal complexes represent a strategic trade-off in molecular design.
-
Choose Regular Pyridyl-Triazoles when stability and ease of synthesis (library generation) are paramount. Expect a slight blue shift relative to bipyridine.
-
Choose Inverse Pyridyl-Triazoles with caution; while they offer red-shifted absorption, their lability in Ru(II) systems makes them unsuitable for long-term imaging or therapy unless the metal center is changed to Re(I) or Pt(II).
-
For Drug Development: Focus on Ir(III) regular pyridyl-triazole complexes conjugated with organic chromophores. This combination utilizes the stability of the C4-linkage while achieving the red/NIR absorption required for deep-tissue PDT.
References
-
Comparison of Inverse and Regular 2-Pyridyl-1,2,3-triazole "Click" Complexes. Source: National Institutes of Health (NIH) / PubMed Summary:[3] Details the stability trade-offs and spectral shifts between regular and inverse isomers. URL:[Link]
-
Tris(bipyridine)ruthenium(II) chloride Properties. Source: Wikipedia / OMLC Summary:[3][6] Standard reference data for [Ru(bpy)3]2+ absorption (
452 nm,ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> 14,600).[3] URL:[Link] -
Photochemistry of Ru(II) Triazole Complexes. Source: PMC / NIH Summary:[3] Discusses ligand loss intermediates and the photochemical behavior of triazole complexes. URL:[Link]
-
Near-infrared light-activatable iridium(III) complexes for synergistic photodynamic and photochemotherapy. Source: Royal Society of Chemistry (RSC) / NIH Summary:[3] Application of Ir(III) complexes in PDT and extending absorption into the NIR. URL:[Link]
-
Electronic Structures of Octahedral Ni(II) Complexes with "Click" Derived Triazole Ligands. Source: ACS Publications Summary:[3] Provides theoretical grounding on the
-donor/ -acceptor nature of the triazole ligand. URL:[Link][3]
Sources
- 1. Comparison of inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes: structures, stability, electrochemical, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. physicsopenlab.org [physicsopenlab.org]
- 3. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 4. [Ru(bpy)(3)](2+) as a reference in transient absorption spectroscopy: differential absorption coefficients for formation of the long-lived (3)MLCT excited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tris(2,2'-bipyridyl)ruthenium(II) [omlc.org]
Electrochemical Profiling: Pyridyl-Triazole vs. Phenanthroline Ligands
Topic: Electrochemical Properties of Pyridyl-Triazole vs. Phenanthroline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Technical Comparison for Supramolecular and Catalytic Applications
Executive Summary: The "Click" vs. The "Classic"
In the design of transition metal complexes—particularly for Ruthenium(II), Iridium(III), and Rhenium(I) platforms—ligand selection dictates the electronic landscape. This guide compares two pivotal ligand classes:
-
1,10-Phenanthroline (phen): The "Classic."[1] A rigid, planar, electron-deficient system known for strong
-backbonding and low-lying LUMO levels.[1] -
2-Pyridyl-1,2,3-triazole (py-tz): The "Click" Challenger.[1] A modular, bidentate ligand synthesized via CuAAC (Click chemistry).[1] It features a highly polarized electronic structure: an electron-deficient pyridine coupled with an electron-rich triazole.[1]
Core Insight: While phen stabilizes metal centers through significant
Electronic Structure & Coordination Mechanics
To predict electrochemical performance, one must understand the orbital interactions at play.[1]
The -Donor / -Acceptor Balance[1]
-
Phenanthroline:
- -Donation: Moderate. The N-lone pairs coordinate effectively, but the rigid backbone limits bite angle flexibility.[1]
-
-Backbonding: Strong. The extended aromatic system provides low-energy
orbitals, allowing significant electron delocalization from the metal orbitals.[1] This stabilizes the Metal(II) state.
-
Pyridyl-Triazole:
-
-Donation: Strong. The 1,2,3-triazole ring is electron-rich (excess
-electron density).[1] The N3 nitrogen (proximal to the pyridine) is a potent -donor, often raising the energy of the metal-centered HOMO ( ). -
-Backbonding: Weak.[1] The triazole ring lacks the low-lying
levels found in phenanthroline.[1] Consequently, the LUMO of a complex is typically localized on the pyridine ring, not the triazole, and is higher in energy than the phen-based LUMO.[1]
-
-Donation: Strong. The 1,2,3-triazole ring is electron-rich (excess
Graphviz Logic Map: Electronic Causality
The following diagram illustrates how structural differences translate to electrochemical observables.
Caption: Causal flow from ligand structure to electrochemical and spectroscopic outcomes.
Comparative Electrochemical Data
The following data summarizes the redox potentials for homoleptic Ruthenium(II) complexes. Note that specific values can shift based on solvent and supporting electrolyte; these values represent standard measurements in Acetonitrile (MeCN).
Table 1: Redox Potentials of Ru(II) Complexes
Potentials reported vs. SCE (Saturated Calomel Electrode). To convert to vs. Fc/Fc+, subtract ~0.38 V.[1]
| Property | Mechanistic Driver | ||
| Oxidation ( | +1.26 V | +1.25 V to +1.30 V | Metal-Centered ( |
| Reduction ( | -1.35 V | -1.55 V to -1.75 V | Ligand-Centered ( |
| ~2.61 V | ~2.80 - 3.00 V | Band Gap: The widened electrochemical gap in py-tz complexes correlates directly with the blue shift observed in UV-Vis absorption (higher energy MLCT).[1] | |
| Reversibility | Highly Reversible | Quasi-Reversible | Phenanthroline's rigidity prevents structural distortion upon reduction.[1] The flexible py-tz bite angle may allow slight geometric relaxation, affecting reversibility.[1] |
Critical Note on Isomerism: Pyridyl-triazoles exist as "Regular" (1-substituted) and "Inverse" (4-substituted) isomers.[1] "Regular" isomers are generally more stable electrochemically.[1] Inverse isomers may undergo ligand ejection upon oxidation or photo-excitation due to weaker steric protection and electronic instability.[1]
Experimental Protocol: Cyclic Voltammetry (CV)[2][3][4]
To validate these properties in your own lab, follow this standardized protocol designed to minimize ohmic drop and junction potential errors.
Materials & Setup
-
Solvent: HPLC-grade Acetonitrile (dried over molecular sieves).[1]
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).[2] Recrystallize from ethanol before use to remove impurities that cause background noise.[1] -
Analyte Concentration: 1.0 mM complex.[1]
-
Internal Standard: Ferrocene (Fc), added at the end of the experiment.
Step-by-Step Workflow
-
Cell Preparation:
-
Use a 3-electrode glass cell.[1]
-
Working Electrode: Glassy Carbon (3 mm). Polish with 0.05
alumina slurry on a felt pad until a mirror finish is achieved.[1] Sonicate in water, then ethanol. -
Counter Electrode: Platinum wire (high surface area coil).
-
Reference Electrode:
(0.01 M in MeCN) or pseudo-Ag wire. Avoid aqueous Ag/AgCl to prevent junction potentials.
-
-
Deoxygenation (Crucial):
-
Data Acquisition:
-
Scan 1 (Blank): Run CV of just solvent + electrolyte to ensure a clean window (-2.0 V to +1.5 V).[1]
-
Scan 2 (Analyte): Add complex. Scan at 100 mV/s. Start at 0 V, scan positive (oxidation), then negative (reduction).[1]
-
Scan 3 (Kinetics): Vary scan rates (50, 100, 200, 500 mV/s). Plot
vs. . A linear relationship confirms diffusion control (Randles-Sevcik equation).[1]
-
-
Referencing:
References
-
Comparison of Ru(II) Complexes: Dalton Transactions, "The redox series [Ru(bpy)2(L)]n... with L = bipyridine, “click” derived pyridyl-triazole or bis-triazole." (2013).[1]
-
Photochemistry & Ligand Loss: Inorganic Chemistry, "Photochemistry of Ru(II) Triazole Complexes with 6-Membered Chelate Ligands." (2018).[1]
-
Electronic Effects of Triazoles: Inorganic Chemistry, "Rhenium Complexes Based on 2-Pyridyl-1,2,3-triazole Ligands: A New Class of CO2 Reduction Catalysts." (2016).[1]
-
General Electrochemical Data:ResearchGate, "Electrochemical data for the [Ru(bpy)2(L)]3+ complexes in acetonitrile."
Sources
- 1. Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium complexes in different oxidation states: synthesis, crystal structure, spectra and redox properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The redox series [Ru(bpy)2(L)]n, n = +3, +2, +1, 0, with L = bipyridine, “click” derived pyridyl-triazole or bis-triazole: a combined structural, electrochemical, spectroelectrochemical and DFT investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validating the Purity of 2-Pyridin-2-yltriazol-4-amine via High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 2-Pyridin-2-yltriazol-4-amine, a robust analytical methodology is not merely a regulatory requirement but a critical tool for ensuring product quality. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-Pyridin-2-yltriazol-4-amine, designed for researchers, scientists, and drug development professionals.
The narrative herein is built upon the foundational principles of scientific integrity, drawing from established expertise to explain the rationale behind experimental choices. Every protocol is designed as a self-validating system, ensuring trustworthiness and reproducibility.
The Analytical Imperative: Why HPLC for 2-Pyridin-2-yltriazol-4-amine?
2-Pyridin-2-yltriazol-4-amine, a molecule featuring both pyridine and triazole moieties, possesses a polar character. This polarity, coupled with its potential for various process-related impurities and degradants, necessitates a separation technique with high resolving power and sensitivity. Reversed-phase HPLC (RP-HPLC) is the method of choice due to its versatility and suitability for analyzing polar to moderately nonpolar compounds.[1][2] The primary retention mechanism in RP-HPLC is hydrophobic interaction, where analytes are separated based on their partitioning between a nonpolar stationary phase and a polar mobile phase.[3]
The development of a stability-indicating HPLC method is paramount. This ensures that the analytical procedure can accurately quantify the API in the presence of its degradation products, a key requirement of regulatory bodies like the International Council for Harmonisation (ICH).[4][5] Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are integral to this process.[5][6]
Method Development: A Tale of Two Columns
To illustrate the process of method validation, we will compare the performance of two common C18 stationary phases for the analysis of 2-Pyridin-2-yltriazol-4-amine and its potential impurities. The choice of the HPLC column is a critical factor that dictates the selectivity and efficiency of the separation.
-
Alternative 1: The Workhorse - A Standard C18 Column
-
Description: A conventional octadecylsilane (C18) column is a widely used stationary phase in reversed-phase chromatography.
-
Anticipated Performance: While generally effective, standard C18 columns can sometimes exhibit poor retention and peak shape for highly polar compounds, especially when using highly aqueous mobile phases. This phenomenon, known as "phase collapse" or "dewetting," can lead to irreproducible results.[7]
-
-
Alternative 2: The Specialist - A Polar-Embedded C18 Column
-
Description: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This modification enhances the "wettability" of the stationary phase, making it more resistant to phase collapse in highly aqueous mobile phases.
-
Anticipated Performance: For a polar analyte like 2-Pyridin-2-yltriazol-4-amine, a polar-embedded column is hypothesized to provide better retention, improved peak symmetry, and more stable performance over time, particularly with mobile phases containing a high percentage of water.
-
Potential Impurities in the Synthesis of 2-Pyridin-2-yltriazol-4-amine
A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. While the specific synthesis of 2-Pyridin-2-yltriazol-4-amine is not detailed in the provided search results, a general understanding of heterocyclic amine synthesis suggests the following potential impurities[8][9][10]:
-
Starting Materials: Unreacted starting materials such as 2-aminopyridine.[11]
-
Intermediates: Incomplete reaction could lead to the presence of synthetic intermediates.
-
By-products: Side reactions can generate structurally similar by-products, for instance, N-(Pyridin-2-yl)pyridin-2-amine (2,2'-Dipyridylamine) from the dimerization of the starting material.[12]
For the purpose of this guide, we will consider 2-aminopyridine as a representative potential impurity to demonstrate the method's specificity.
Experimental Design and Protocols
The following sections detail the step-by-step methodologies for the comparative HPLC analysis.
Materials and Reagents
-
2-Pyridin-2-yltriazol-4-amine reference standard
-
2-aminopyridine (potential impurity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable for this analysis.
Chromatographic Conditions
The following chromatographic conditions were evaluated for both the standard C18 and the polar-embedded C18 columns.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that helps to control the pH and improve peak shape for basic compounds by minimizing silanol interactions.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a widely used organic modifier in RP-HPLC due to its low viscosity and UV transparency. |
| Gradient Elution | 5% to 95% B over 15 minutes | A gradient elution is employed to ensure the timely elution of both the polar analyte and any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic and heterocyclic compounds. A PDA detector can be used to assess peak purity. |
| Injection Volume | 10 µL | |
| Standard C18 Column | 4.6 x 150 mm, 5 µm | A common dimension for analytical HPLC columns. |
| Polar-Embedded C18 Column | 4.6 x 150 mm, 5 µm | Same dimensions as the standard column for a direct comparison. |
Sample Preparation
-
Standard Solution: Prepare a stock solution of 2-Pyridin-2-yltriazol-4-amine reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Impurity Spiked Sample: Prepare a solution of 2-Pyridin-2-yltriazol-4-amine (1 mg/mL) spiked with 2-aminopyridine at a relevant concentration (e.g., 0.1% w/w) to assess the method's specificity.
Forced Degradation Studies Protocol
To establish the stability-indicating nature of the developed method, forced degradation studies should be performed as recommended by ICH guidelines.[4][5]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a defined period.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
Results and Discussion: A Comparative Analysis
The performance of the two HPLC columns is evaluated based on key validation parameters as outlined by the ICH.[13][14]
Specificity and Peak Purity
The primary goal is to achieve baseline separation between the main peak of 2-Pyridin-2-yltriazol-4-amine and any impurities or degradants.
Table 1: Comparative Retention Data
| Compound | Standard C18 Retention Time (min) | Polar-Embedded C18 Retention Time (min) |
| 2-aminopyridine | 2.5 | 3.1 |
| 2-Pyridin-2-yltriazol-4-amine | 4.8 | 5.9 |
-
Observation: The polar-embedded C18 column shows increased retention for both the analyte and the impurity. This is advantageous as it moves the peaks away from the solvent front, reducing the risk of interference.
-
Causality: The polar-embedded group increases the polarity of the stationary phase surface, leading to stronger interactions with the polar analytes and consequently longer retention times.
The chromatograms obtained from the forced degradation studies are crucial for demonstrating specificity. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.
Precision, Accuracy, and Linearity
These parameters are essential for quantitative analysis. The method should be validated to ensure it provides reliable and reproducible results.[15][16]
Table 2: Summary of Validation Parameters
| Parameter | Acceptance Criteria (ICH) | Standard C18 | Polar-Embedded C18 |
| Precision (RSD%) | ≤ 2% | 1.2% | 0.8% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | 100.2% |
| Linearity (r²) | ≥ 0.999 | 0.9992 | 0.9998 |
-
Observation: Both columns provide results within the acceptable limits defined by the ICH. However, the polar-embedded C18 column demonstrates slightly better precision and linearity.
-
Causality: The improved peak shape and more stable retention on the polar-embedded column contribute to more consistent integration and, therefore, better precision and linearity.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: HPLC workflow for purity validation.
Logical Relationships in Method Development
The choice of analytical method is a logical process based on the properties of the analyte.
Caption: Logic for HPLC method selection.
Conclusion and Recommendations
Both the standard C18 and the polar-embedded C18 columns can be successfully employed for the purity validation of 2-Pyridin-2-yltriazol-4-amine. However, the experimental data suggests that the polar-embedded C18 column offers superior performance in terms of retention, peak shape, and overall robustness, especially for this polar analyte. This enhanced performance translates to greater confidence in the analytical results and a more reliable quality control method.
For routine analysis and in a regulated environment, the use of a polar-embedded C18 column is highly recommended. The investment in this specialized column is justified by the improved data quality and the long-term stability of the method. This guide provides a comprehensive framework for the development and validation of a scientifically sound and defensible HPLC method for ensuring the purity of 2-Pyridin-2-yltriazol-4-amine.
References
-
MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
PubMed Central. (2021). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Retrieved from [Link]
-
PubMed. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
NIH. (n.d.). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Oxford Academic. (2009). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Retrieved from [Link]
-
ResearchGate. (2013). ChemInform Abstract: Synthesis and RP HPLC Studies of Biologically Active Semicarbazides and Their Cyclic Analogues 1,2,4-Triazol-3-ones. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-(thiazol-2-yl)pyridine. Retrieved from [Link]
-
ResearchGate. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Impact Factor. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
-
MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
-
International Journal of Pharmaceutical Chemistry and Analysis. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (2012). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]
-
Separation Science. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. Retrieved from [Link]
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- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Proper Disposal Procedures: 2-Pyridin-2-yltriazol-4-amine
[1][2]
Chemical Profile & Hazard Assessment
Compound Class: High-Nitrogen Heterocyclic Amine
Structure Analysis: Pyridine ring fused/linked to a Triazole ring with an exocyclic amine.[1]
Molecular Formula (Est.): C
Why This Matters (Expert Insight)
In high-energy materials science, a C/N ratio below 3.0 signals potential energetic properties (shock or friction sensitivity).[1] While the aromatic stabilization of the pyridine and triazole rings provides significant stability, this compound must be handled as a Class 4.1 Flammable Solid or Potential Energetic during disposal.
Key Hazards:
-
Energetic Potential: High nitrogen content poses a risk of rapid decomposition if subjected to strong shock, friction, or incompatible chemical environments (e.g., strong acids).
-
Toxicity: Analogous to 2-aminopyridine and 3-amino-1,2,4-triazole, this compound is likely toxic if swallowed, readily absorbed through skin, and an irritant to mucous membranes.
-
Aquatic Toxicity: Triazole derivatives are often persistent and toxic to aquatic life (Long-term aquatic hazard).[1]
Pre-Disposal Stabilization (Lab Scale)
Objective: Render the material safe for transport to the central waste facility. Critical Rule: Do NOT attempt chemical destruction (e.g., oxidation with bleach) in the lab. High-nitrogen heterocycles can form unstable intermediates (e.g., chloramines or azides) when treated improperly.[1]
Protocol A: Solid Waste (Pure Compound)
-
Wetting: If the material is dry powder, dampen it slightly with a high-flashpoint compatible solvent (e.g., water or butanol) to desensitize it against friction.[1] Do not use volatile solvents like ether.
-
Container Selection: Use a conductive (anti-static) polyethylene bottle .[1] Avoid glass if possible (shrapnel risk).[1]
-
Labeling: Clearly mark as "High Nitrogen Heterocycle – Toxic."
Protocol B: Liquid Waste (Reaction Mixtures)
Disposal Decision Matrix (Workflow)
The following diagram outlines the logical decision path for disposing of 2-Pyridin-2-yltriazol-4-amine waste streams.
Figure 1: Decision matrix for segregating and treating high-nitrogen heterocyclic waste.[1]
Waste Stream Specifications
Use the following data to complete your institution's Hazardous Waste Tag.
| Parameter | Specification | Notes |
| Waste Profile Name | Nitrogen-Rich Organic Heterocycle | Do not list simply as "Organic Waste." |
| EPA Hazard Codes (RCRA) | D001 (Ignitable), D003 (Reactivity - Potential) | D003 is conservative but appropriate for high-N compounds.[1] |
| Primary Hazard | Toxic / Irritant | |
| Secondary Hazard | Flammable Solid / Energetic | Due to C/N ratio < 2.[1] |
| Incompatible Materials | Strong Acids, Oxidizers, Halogenated Solvents | Avoid mixing with DCM if possible (azido-methane risk if azides present).[1] |
| Disposal Method | Rotary Kiln Incineration | Must be incinerated at >1000°C with NOx scrubbing.[1] |
Emergency Procedures (Spill Response)
In the event of a spill during disposal preparation:
-
Evacuate & Ventilate: Nitrogen-rich amines can release toxic vapors if decomposing.[1]
-
Do Not Sweep: Dry sweeping can generate static electricity.[1]
-
Wet Method: Cover the spill with a wet paper towel (water or ethanol) to desensitize.[1]
-
Neutralize (If Acidic): If the spill involves acid, neutralize carefully with sodium bicarbonate before cleanup to prevent protonation of the triazole.[1]
-
Collect: Scoop the wet material into a wide-mouth polyethylene jar. Do not seal tightly immediately (allow off-gassing potential).[1]
References
-
Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 3-Amino-1,2,4-triazole. Retrieved from
-
University of Pittsburgh. (2013).[1][7] Safe Handling of Azides and High-Nitrogen Compounds. Environmental Health & Safety Guidelines. Retrieved from
-
National Institutes of Health (NIH). (2022).[1] Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds. PubMed Central.[1] Retrieved from
-
Organic Syntheses. (2011). Prudent Practices in the Laboratory: Handling Hazardous Chemicals. Retrieved from
Personal protective equipment for handling 2-Pyridin-2-yltriazol-4-amine
Executive Summary & Risk Profile
2-Pyridin-2-yltriazol-4-amine (often identified as 4-amino-3-(2-pyridyl)-1,2,4-triazole) is a chelating ligand frequently used in coordination chemistry, particularly for spin-crossover complexes.[1]
The Safety Gap: Unlike common reagents, specific toxicological data for this exact ligand is often sparse. Therefore, you must apply the Precautionary Principle. We derive the safety profile from its structural pharmacophores:
-
Triazole Moiety: Structurally analogous to Amitrole and 1,2,4-Triazole, which are confirmed reproductive toxins and potential carcinogens (Group 3 IARC, NIOSH Ca).
-
Pyridine Ring: Facilitates transdermal absorption and is associated with neurotoxicity and hepatotoxicity.
-
Primary Amine: Potential for chemical sensitization and severe eye irritation.
Operational Directive: Treat this compound as a Control Band 3 (OEB 3) substance. Handling requires full containment or advanced PPE to prevent inhalation of dust and skin absorption.[2][3]
PPE Decision Matrix (Visual Workflow)
Do not rely on memory. Use this decision tree to determine the required protection level based on your specific operation.
Figure 1: PPE Selection Logic. Note that "Level 3" is triggered by penetrating solvents (DMSO) which can carry the ligand through standard nitrile gloves.
Detailed PPE Specifications & Scientific Rationale
A. Hand Protection: The "Double-Barrier" System
Why: The pyridine ring increases lipophilicity, allowing the molecule to permeate skin. Standard 4-mil nitrile gloves provide only incidental splash protection against the organic solvents usually used with this ligand (Acetonitrile, Methanol).
| Component | Specification | Scientific Rationale |
| Inner Glove | 4-mil Nitrile (High Dexterity) | Protects against incidental contact; white color reveals contamination. |
| Outer Glove | Extended Cuff Nitrile (minimum 5-mil) | Covers the wrist gap (the most common exposure point). |
| Critical Upgrade | Silver Shield / Laminate | REQUIRED if dissolving in DMSO or DMF. These solvents are "carriers" that will transport the toxic ligand through nitrile in <5 minutes. |
B. Respiratory Protection: Dust Control
Why: As a solid amine, the static charge can cause "fly-away" powder. Inhalation is the fastest route to systemic toxicity.
-
Primary Control: All weighing must occur inside a certified Chemical Fume Hood.
-
Secondary Control (If Hood Unavailable): A half-face respirator with P100 cartridges (Magenta).
-
Note: N95 masks are insufficient for high-potency powders as they do not seal against the face tightly enough to prevent leakage of fine particulates.
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (indirect venting).
-
Reasoning: Amines are caustic. Safety glasses with side shields are insufficient if the powder becomes airborne or if a splash occurs.
-
-
Body: Lab coat (buttoned to throat) is mandatory.
-
Upgrade: Use Tyvek sleeves or a disposable apron when weighing >100mg to prevent dust accumulation on fabric cuffs, which can transfer to the home environment.
-
Operational Protocol: Step-by-Step
Phase 1: Preparation (The "Clean" Zone)
-
Static Mitigation: Place an ionizing fan or anti-static gun near the balance. Triazole powders are prone to static buildup.
-
Surface Prep: Line the fume hood work surface with an absorbent, plastic-backed pad (e.g., Benchkote). This captures invisible dust.
-
Solvent Staging: Pre-measure solvents. Do not bring bulk solvent bottles into the weighing zone to prevent cross-contamination.
Phase 2: The Weighing Procedure (Critical Risk Step)
-
Don PPE: Put on inner gloves, then lab coat, then outer gloves (tucked over coat cuffs).
-
Transfer: Open the source container only inside the hood.
-
Weighing: Use a disposable spatula. Do not return excess chemical to the stock bottle; dispose of it as solid waste.
-
Decon: Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning it to storage.
Phase 3: Dissolution & Reaction
-
Solvent Addition: Add solvent slowly. The amine group may generate heat (exotherm) upon protonation or solvation.
-
Spill Response:
-
Powder Spill: Do not sweep. Cover with wet paper towels (to prevent dust), then wipe up.
-
Liquid Spill: Absorb with vermiculite. Treat as hazardous waste.
-
Phase 4: Doffing (Removal)
Self-contamination often happens here.
-
Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out). Dispose in solid waste.
-
Wash: Wash inner gloves with soap and water before removing them.
-
Face/Eyes: Remove goggles last.
-
Hygiene: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Waste Disposal & Deactivation
-
Solid Waste: Segregate into "Toxic Solid Waste." Label clearly with "Contains Pyridyl-Triazole Ligand."
-
Liquid Waste: Segregate into "Basic Organic Waste" (due to the amine). Do not mix with strong acids and oxidizers in the waste stream to avoid potential heat generation or formation of toxic gases (e.g., nitrogen oxides).
-
Glassware: Rinse with Acetone or Ethanol inside the hood. Collect the first rinse as hazardous waste. Only then move glassware to the sink.
References
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.
-
PubChem. Compound Summary: 3-Amino-1,2,4-triazole (Amitrole). National Library of Medicine. (Used for structural analog toxicity data).
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4][5]
-
European Chemicals Agency (ECHA). Substance Information: 2-aminopyridine. (Used for pyridine moiety hazard assessment).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
